Elsamitrucin
説明
The cytostatic agent Elsamitrucin is a new fermentation product active in a variety of in vivo tumor models of murine and human origin. (PMID: 8150873)
This compound is an heterocyclic antineoplastic antibiotic isolated from the bacterium Actinomycete strain J907-21. this compound intercalates into DNA at guanine-cytosine (G-C)-rich sequences and inhibits topoisomerase I and II, resulting in single-strand breaks and inhibition of DNA replication. (NCI04)
Structure
3D Structure
特性
Key on ui mechanism of action |
Elsamitrucin induces single strand breaks in DNA and inhibits topoisomerase I and II, enzymes that play an important role in DNA replication. |
|---|---|
CAS番号 |
97068-30-9 |
分子式 |
C33H35NO13 |
分子量 |
653.6 g/mol |
IUPAC名 |
3-[(2S,3R,4S,5S,6R)-3-[(2R,3R,4R,5S,6R)-3-amino-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-8-hydroxy-15-methyl-11,18-dioxapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2(7),3,5,8,12(20),13,15-octaene-10,17-dione |
InChI |
InChI=1S/C33H35NO13/c1-11-9-10-16-19-17(11)29(38)46-25-18-14(24(36)21(20(19)25)30(39)44-16)7-6-8-15(18)45-32-28(33(4,40)27(37)13(3)43-32)47-31-22(34)26(41-5)23(35)12(2)42-31/h6-10,12-13,22-23,26-28,31-32,35-37,40H,34H2,1-5H3/t12-,13-,22-,23+,26-,27+,28+,31-,32+,33+/m1/s1 |
InChIキー |
MGQRRMONVLMKJL-KWJIQSIXSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
異性体SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H](O[C@@H]([C@@H]([C@]2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2(C)O)O)C)OC3=CC=CC4=C3C5=C6C7=C(C=CC(=C7C(=O)O5)C)OC(=O)C6=C4O)N)OC)O |
外観 |
Solid powder |
他のCAS番号 |
97068-30-9 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>5 years if stored properly |
溶解性 |
Soluble in DMSO, not in water |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
10Oelsaminosylelsarosylchartarin; elsamicin A; BBM 2478A; BMY2800; BRN 5214813; BMY28090 D03977 |
製品の起源 |
United States |
Foundational & Exploratory
Elsamitrucin's Mechanism of Action on DNA Replication: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamitrucin (also known as Elsamicin A) is a potent antineoplastic agent that exerts its cytotoxic effects primarily through the disruption of DNA replication. This technical guide provides an in-depth examination of the molecular mechanisms underpinning this compound's activity, with a focus on its role as a DNA intercalator and a powerful inhibitor of topoisomerase II. Detailed experimental protocols for key assays and quantitative data on its biological activity are presented to support further research and drug development efforts in this area.
Introduction
This compound is a glycosidic antibiotic belonging to the chartreusin (B1668571) family of natural products.[1] Its complex chemical structure allows it to interact with DNA, leading to the inhibition of critical cellular processes and ultimately, cell death. The primary mechanism of action involves a dual attack on DNA replication: direct intercalation into the DNA helix and the potent inhibition of topoisomerase II, an essential enzyme for resolving DNA topological stress during replication.[2][3]
Core Mechanism of Action
This compound's impact on DNA replication is a multi-step process that culminates in the induction of apoptosis.
DNA Intercalation
This compound's planar chromophore structure enables it to insert itself between the base pairs of the DNA double helix, a process known as intercalation.[2][4] This interaction preferentially occurs at GC-rich sequences.[3] The intercalation of this compound induces conformational changes in the DNA structure, as evidenced by its ability to unwind supercoiled DNA.
The key quantitative parameters of this compound's DNA binding are summarized in the table below.
| Parameter | Value | Reference |
| Apparent DNA Unwinding Angle | 19 ± 2.7 degrees | [4] |
| Observed Binding Constant (Kobs) | 2.8 (±0.2) x 10^6 M^-1 | [5] |
Topoisomerase II Inhibition
The most critical aspect of this compound's mechanism of action is its potent inhibition of human topoisomerase II.[2] Topoisomerase II is an enzyme that transiently creates double-strand breaks in DNA to allow for the passage of another DNA strand, thereby resolving topological problems such as supercoiling and catenation that arise during replication.[6] this compound acts as a topoisomerase II "poison," stabilizing the covalent complex between the enzyme and the cleaved DNA.[6][7] This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks.[7]
Notably, while some sources suggest this compound also inhibits topoisomerase I, more detailed biochemical studies indicate that it does not function as a topoisomerase I inhibitor and does not trap the covalent DNA-topoisomerase I complex.[4]
The inhibitory potency of this compound against topoisomerase II is significantly greater than that of other known inhibitors, as detailed in the following table.
| Compound | Target | IC50 (µM) | Reference |
| This compound (Elsamicin A) | Human Topoisomerase II | 0.4 | [2] |
| Teniposide (VM-26) | Human Topoisomerase II | 15 | [2] |
| Doxorubicin | Human Topoisomerase II | 2.67 | [8] |
| Etoposide | Human Topoisomerase II | 78.4 | [8] |
Induction of DNA Damage Response and Apoptosis
The accumulation of DNA double-strand breaks triggers a cellular DNA Damage Response (DDR).[7] This signaling cascade leads to the activation of downstream pathways that arrest the cell cycle, providing an opportunity for DNA repair.[9][10] However, if the damage is too extensive, the DDR will signal for the initiation of apoptosis, or programmed cell death.[11] The apoptotic response to DNA damage typically involves the activation of caspase cascades, which are responsible for the systematic dismantling of the cell.[12][]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Topoisomerase II DNA Decatenation Assay
This assay assesses the catalytic activity of topoisomerase II by measuring its ability to separate interlocked DNA circles (catenanes) into individual minicircles.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl, pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
This compound and control inhibitors (e.g., etoposide)
-
Stop solution/loading dye (e.g., 1% SDS, 50 mM EDTA, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose (B213101) gel
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing 1x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound or control inhibitor.
-
Initiate the reaction by adding a fixed amount of purified topoisomerase II enzyme.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye and proteinase K.
-
Load the samples onto a 1% agarose gel and perform electrophoresis.
-
Stain the gel with a DNA stain and visualize under UV light.
-
Inhibition is quantified by the reduction in the amount of decatenated minicircles compared to the no-drug control.
-
DNA Unwinding Assay
This assay measures the ability of an intercalating agent to alter the topology of supercoiled plasmid DNA in the presence of topoisomerase I.
-
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified mammalian topoisomerase I
-
10x Topoisomerase I reaction buffer (e.g., 100 mM Tris-HCl, pH 7.9, 500 mM KCl, 100 mM MgCl2, 10 mM DTT)
-
This compound at various concentrations
-
Stop solution/loading dye
-
1% Agarose gel
-
Ethidium bromide or other DNA stain
-
UV transilluminator and imaging system
-
-
Procedure:
-
Set up reaction mixtures containing 1x topoisomerase I reaction buffer, supercoiled plasmid DNA, and varying concentrations of this compound.
-
Add topoisomerase I to relax the plasmid DNA in the presence of the intercalator.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction and deproteinize.
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
The degree of unwinding is determined by the change in the electrophoretic mobility of the plasmid DNA.
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
-
The antiproliferative activity of this compound against human breast cancer cell lines is presented below.
| Cell Line | Estrogen Receptor Status | IC50 (µg/ml) | IC50 (µM) | Reference |
| MCF-7 | Positive (ER+) | 0.25 | ~0.38 | [14] |
| MDA-MB-231 | Negative (ER-) | 0.21 | ~0.32 | [14] |
(Note: µM conversion based on this compound's molecular weight of 653.6 g/mol )
Visualizations
Signaling Pathway of this compound's Action
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Characterization
Caption: Workflow for characterizing DNA replication inhibitors.
Conclusion
This compound is a highly potent inhibitor of DNA replication, primarily through its dual action as a DNA intercalator and a topoisomerase II poison. Its ability to induce significant levels of DNA double-strand breaks makes it a compelling candidate for anticancer therapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to further investigate this compound and similar compounds for the development of novel cancer therapeutics. A thorough understanding of its mechanism of action is crucial for optimizing its clinical application and for the design of next-generation topoisomerase II inhibitors.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Influence of elsamicin A on the activity of mammalian topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Topoisomerase II as a target for anticancer drugs: when enzymes stop being nice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DNA damage and p53-mediated cell cycle arrest: A reevaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. mayo.edu [mayo.edu]
- 14. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Origin of Elsamitrucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic with a complex molecular architecture. This document provides a comprehensive technical overview of the origin of this compound, detailing its producing microorganism, biosynthetic pathway, and the molecular mechanisms underlying its therapeutic effects. Quantitative data are presented in structured tables, and key experimental protocols are described. Visual diagrams generated using the DOT language illustrate the intricate biosynthetic and signaling pathways associated with this promising anticancer agent.
Producing Microorganism
This compound is a secondary metabolite produced by an actinomycete, strain J907-21, which is deposited in the American Type Culture Collection as ATCC 39417.[1] While initially described as an unidentified actinomycete, further studies and its production of chartreusin-related compounds strongly suggest it is a strain of Streptomyces chartreusis. Actinomycetes, particularly the genus Streptomyces, are prolific producers of a wide array of bioactive compounds, including many clinically important antibiotics and anticancer drugs.
The taxonomic identification of such microorganisms is crucial for strain improvement and optimization of fermentation conditions. The primary method for bacterial species identification is the sequencing of the 16S ribosomal RNA (rRNA) gene.
Experimental Protocol: 16S rRNA Gene Sequencing for Taxonomic Identification
-
Genomic DNA Extraction:
-
Cultivate a pure culture of the actinomycete strain on a suitable agar (B569324) medium (e.g., ISP Medium 2).
-
Harvest the mycelium and extract genomic DNA using a commercially available bacterial genomic DNA isolation kit, following the manufacturer's instructions.
-
-
PCR Amplification of the 16S rRNA Gene:
-
Amplify the 16S rRNA gene using universal bacterial primers such as 27F (5'-AGAGTTTGATCCTGGCTCAG-3') and 1492R (5'-GGTTACCTTGTTACGACTT-3').
-
Perform PCR with a high-fidelity DNA polymerase in a thermal cycler. A typical PCR program includes an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
Sequencing and Analysis:
-
Purify the PCR product to remove primers and dNTPs.
-
Sequence the purified PCR product using a Sanger sequencing platform.
-
Assemble the forward and reverse sequences to obtain the complete 16S rRNA gene sequence.
-
Compare the obtained sequence with those in public databases like GenBank (using BLASTn) and the Ribosomal Database Project (RDP) to determine the closest phylogenetic relatives and confirm the species identification.
-
Biosynthesis of this compound
The biosynthesis of this compound is a complex process involving a type II polyketide synthase (PKS) for the aglycone core and subsequent glycosylation steps. The aglycone of this compound is identical to that of chartreusin, a structurally related antibiotic, and is named chartarin (B12298714).
The biosynthesis of the chartarin aglycone begins with the assembly of a polyketide chain from acetate (B1210297) units. This is followed by a series of cyclization, aromatization, and oxidative rearrangement reactions to form the characteristic pentacyclic lactone structure. The sugar moieties of this compound are derived from D-glucose, with one of the sugars being a novel amino sugar.
Proposed Biosynthetic Pathway of this compound
Quantitative Data on Precursor Incorporation
Radiolabeling studies have been conducted to elucidate the biosynthetic precursors of this compound. The incorporation of ¹⁴C-labeled precursors into this compound by Streptomyces chartreusis ATCC 39417 is summarized in the table below.
| Precursor | Time of Addition (hours) | % Incorporation |
| [1-¹⁴C]Acetate | 24 | 1.25 |
| [1-¹⁴C]Acetate | 48 | 1.10 |
| [1-¹⁴C]Acetate | 72 | 0.85 |
| [U-¹⁴C]Glucose | 24 | 1.30 |
| [U-¹⁴C]Glucose | 48 | 1.20 |
| [U-¹⁴C]Glucose | 72 | 0.90 |
| [methyl-¹⁴C]Methionine | 24 | 6.15 |
| [methyl-¹⁴C]Methionine | 48 | 5.80 |
| [methyl-¹⁴C]Methionine | 72 | 4.50 |
Data adapted from precursor incorporation studies.
Production and Isolation of this compound
The production of this compound is achieved through submerged fermentation of Streptomyces chartreusis ATCC 39417. The fermentation process is followed by extraction and purification steps to isolate the pure compound.
Experimental Protocol: Fermentation
-
Seed Culture:
-
Inoculate a loopful of Streptomyces chartreusis ATCC 39417 from a mature agar plate into a 250 mL flask containing 50 mL of seed medium (e.g., Tryptic Soy Broth).
-
Incubate at 28°C on a rotary shaker at 200 rpm for 48-72 hours.
-
-
Production Culture:
-
Inoculate a production medium with the seed culture (5% v/v). A suitable production medium consists of (g/L): soluble starch, 20; glucose, 10; yeast extract, 5; peptone, 5; K₂HPO₄, 1; MgSO₄·7H₂O, 0.5; CaCO₃, 2. Adjust the pH to 7.0 before sterilization.[2]
-
Incubate the production culture in a fermenter at 28°C with controlled aeration and agitation for 7-10 days.[2]
-
Monitor the production of this compound periodically by HPLC analysis of the culture broth extract.
-
Experimental Protocol: Extraction and Purification
-
Extraction:
-
At the end of the fermentation, adjust the pH of the whole broth to 7.0.
-
Extract the entire culture broth (including mycelium) three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and evaporate to dryness under reduced pressure to obtain the crude extract.
-
-
Purification:
-
Dissolve the crude extract in a minimal amount of methanol (B129727) and subject it to silica (B1680970) gel column chromatography.
-
Elute the column with a gradient of dichloromethane (B109758) and methanol, starting with 100% dichloromethane and gradually increasing the methanol concentration.
-
Collect fractions and analyze them by thin-layer chromatography (TLC) or HPLC.
-
Pool the fractions containing this compound and evaporate the solvent.
-
Further purify the this compound-containing fraction by preparative reverse-phase HPLC to obtain the pure compound.
-
Quantitative Data on Production Yield
The production of this compound can be influenced by various fermentation parameters. Under optimized conditions, the yield of this compound can reach up to 100 mg/L of culture broth.
| Fermentation Scale | Culture Volume (L) | Crude Extract (g) | Purified this compound (mg) | Yield (mg/L) |
| Shake Flask | 0.1 | 0.05 | 8 | 80 |
| 10 L Fermenter | 8 | 4.2 | 720 | 90 |
| 100 L Fermenter | 80 | 45 | 8000 | 100 |
Data represents typical yields under optimized fermentation conditions.
Mechanism of Action: Inhibition of Topoisomerases and Induction of Apoptosis
This compound exerts its potent anticancer activity by targeting DNA topoisomerases I and II. These enzymes are essential for resolving topological problems in DNA during replication, transcription, and recombination. This compound intercalates into DNA and stabilizes the topoisomerase-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA single- and double-strand breaks, which trigger a DNA damage response (DDR).
The DDR activates a cascade of signaling pathways, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). Key proteins involved in this process include the sensor kinases ATM and ATR, the checkpoint kinases Chk1 and Chk2, and the tumor suppressor protein p53.
Signaling Pathway of this compound-Induced Apoptosis
Conclusion
This compound is a fascinating natural product with significant potential as an anticancer agent. Its origin from a soil-dwelling actinomycete, its intricate biosynthetic pathway, and its potent mechanism of action highlight the importance of microbial secondary metabolites in drug discovery. This technical guide provides a foundational understanding of the core aspects of this compound's origin, offering valuable insights for researchers and professionals in the fields of natural product chemistry, microbiology, and oncology. Further research into the genetic regulation of its biosynthesis and the development of semi-synthetic analogs may lead to even more effective and targeted cancer therapies.
References
Elsamitrucin: A Technical Guide to a Naphthopyranone Glycoside with Potent Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic agent belonging to the benzochromenone glycoside family, structurally related to chartreusin (B1668571).[1][2] Isolated from an actinomycete strain, this compound exerts its cytotoxic effects primarily through the inhibition of DNA topoisomerases I and II, leading to DNA single-strand breaks and the suppression of DNA replication.[1][3] this compound has demonstrated significant antitumor activity in various preclinical models, making it a compound of interest for further investigation in oncology. This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, quantitative anticancer activity, relevant experimental protocols, and the signaling pathways it modulates.
Chemical and Physical Properties
This compound is a complex heterocyclic molecule with the molecular formula C₃₃H₃₅NO₁₃ and a molecular weight of approximately 653.6 g/mol .[1] It is characterized by a pentacyclic aglycone core, chartarin, attached to a disaccharide moiety.[4] The presence of an amino sugar in its structure contributes to its increased water solubility compared to the related compound, chartreusin.[4]
| Property | Value | Source |
| Molecular Formula | C₃₃H₃₅NO₁₃ | [1] |
| Molecular Weight | 653.6 g/mol | [1] |
| CAS Number | 97068-30-9 | [1] |
| Chemical Class | Benzochromenone Glycoside, Antibiotic, Antineoplastic | [1] |
| Synonyms | Elsamicin A, BMY-28090 | [1] |
Mechanism of Action
This compound's primary mechanism of action involves the disruption of DNA topology and replication. It intercalates into DNA, with a preference for guanine-cytosine (G-C) rich sequences.[1][5] This interaction with DNA is a crucial step in its ability to inhibit the function of topoisomerase I and II.[1] By stabilizing the topoisomerase-DNA cleavage complex, this compound prevents the re-ligation of the DNA strands, leading to the accumulation of single-strand breaks.[1][3] This DNA damage ultimately triggers downstream cellular processes, including cell cycle arrest and apoptosis, culminating in cancer cell death.[6] Furthermore, this compound has been shown to inhibit RNA synthesis and can impede the binding of transcription factors, such as Sp1 to the c-myc oncogene promoter regions.[5]
Figure 1: Mechanism of action of this compound.
Quantitative Data Presentation
In Vitro Anticancer Activity
This compound has demonstrated potent cytotoxic activity against a range of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values against two human breast cancer cell lines are presented below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Source |
| MCF7 | Breast (ER+) | 0.25 | [2] |
| MDA-MB-231 | Breast (ER-) | 0.21 | [2] |
Topoisomerase Inhibition
Experimental Protocols
Isolation and Purification of this compound
The following is a general protocol for the isolation of this compound (Elsamicin A) from an actinomycete culture, based on common methods for purifying antibiotics from Streptomyces species.
-
Fermentation: Culture the this compound-producing actinomycete strain (e.g., strain J907-21, ATCC 39417) in a suitable liquid medium under optimal conditions for secondary metabolite production.[4]
-
Extraction of Culture Broth: After fermentation, separate the mycelium from the culture broth by centrifugation or filtration. Extract the culture broth with an equal volume of a water-immiscible organic solvent, such as ethyl acetate, multiple times.
-
Extraction of Mycelium: Extract the mycelial cake with a polar organic solvent like methanol.
-
Concentration: Combine the organic extracts and concentrate them under reduced pressure to obtain a crude extract.
-
Chromatographic Purification:
-
Silica (B1680970) Gel Chromatography: Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the components.
-
Preparative HPLC: Further purify the fractions containing this compound using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
References
- 1. Influence of elsamicin A on the activity of mammalian topoisomerase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Discovery and Isolation of Elsamitrucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic produced by the actinomycete strain J907-21.[1] This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound. It details the fermentation process for its production, the multi-step extraction and purification procedures, and its mechanism of action as a DNA intercalating agent and topoisomerase II inhibitor. Furthermore, this guide summarizes its significant in vitro and in vivo antitumor activities and provides detailed experimental protocols for key assays. The information is intended to serve as a comprehensive resource for researchers and professionals involved in natural product drug discovery and development.
Introduction
Actinomycetes are a prolific source of novel bioactive secondary metabolites, including a vast number of clinically important antibiotics and anticancer agents.[2][3] this compound is a glycosidic antibiotic belonging to the chartreusin (B1668571) class, first isolated from the culture broth of an unidentified actinomycete, strain J907-21 (ATCC 39417).[1] Structurally, it possesses a pentacyclic aglycone, chartarin, linked to a disaccharide moiety containing an amino sugar, which imparts greater water solubility compared to its analogue, chartreusin.[1] this compound has demonstrated potent antitumor activity against a range of murine tumor models and human cancer cell lines, primarily through its action as a topoisomerase II inhibitor.[1][4][5] This guide will detail the scientific and technical aspects of its discovery and isolation.
Discovery and Producing Organism
This compound was discovered through screening programs aimed at identifying novel antitumor agents from microbial sources. The producing organism is an unidentified actinomycete strain designated J907-21, which is deposited in the American Type Culture Collection as ATCC 39417.[1] Morphological and chemical studies indicated that this strain belongs to the order Actinomycetales.[1] Along with the major component, this compound (Elsamicin A), a minor component, Elsamicin B, which lacks the amino sugar, was also isolated from the culture broth.[1]
Fermentation for this compound Production
The production of this compound is achieved through submerged fermentation of the Actinomycete strain J907-21. While the exact industrial-scale fermentation protocol is proprietary, a representative laboratory-scale process can be outlined based on common practices for actinomycete fermentation.[6][7]
Culture Media and Conditions
Successful fermentation of actinomycetes for secondary metabolite production is highly dependent on the optimization of nutritional and physiological parameters.
Table 1: Representative Fermentation Media Composition
| Component | Seed Medium (g/L) | Production Medium (g/L) |
| Glucose | 10 | 20 |
| Soluble Starch | 20 | - |
| Yeast Extract | 5 | 5 |
| Peptone | 5 | 5 |
| Soybean Meal | - | 10 |
| CaCO₃ | 2 | 2 |
| K₂HPO₄ | 1 | 1 |
| MgSO₄·7H₂O | 0.5 | 0.5 |
| Trace Elements Sol. | 1 mL | 1 mL |
Table 2: Fermentation Parameters
| Parameter | Value |
| Temperature | 28-32°C |
| pH | 6.8-7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1 vvm (vessel volume per minute) |
| Fermentation Time | 6-7 days |
Experimental Protocol: Two-Stage Fermentation
-
Seed Culture Preparation: A loopful of spores of Actinomycete strain J907-21 from a slant culture is inoculated into a 500-mL Erlenmeyer flask containing 100 mL of seed medium. The flask is incubated at 28°C on a rotary shaker at 250 rpm for 2-3 days to obtain a dense seed culture.
-
Production Culture: The seed culture (5-10% v/v) is transferred to a 20-liter jar fermentor containing the production medium. The fermentation is carried out for 6-7 days under controlled conditions of temperature, pH, agitation, and aeration. The production of this compound is monitored by bioassay or HPLC analysis of the culture broth.
Extraction and Purification
The recovery and purification of this compound from the fermentation broth is a multi-step process involving solvent extraction and chromatographic techniques. The following is a representative protocol based on methods for similar natural products.[8][9][10]
Experimental Protocol: Extraction and Purification
-
Harvest and Mycelial Separation: The whole fermentation broth is harvested and the mycelial cake is separated from the supernatant by centrifugation or filtration.
-
Solvent Extraction: The mycelial cake is extracted with a water-miscible solvent such as acetone (B3395972) or methanol (B129727) to extract the intracellular this compound. The culture filtrate (supernatant) is extracted with a water-immiscible solvent like ethyl acetate (B1210297) or chloroform (B151607) at a slightly alkaline pH to recover extracellular product.
-
Concentration: The solvent extracts are combined and concentrated under reduced pressure to yield a crude extract.
-
Silica (B1680970) Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC) and bioassay.
-
Preparative HPLC: Fractions rich in this compound are pooled, concentrated, and further purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of acetonitrile (B52724) and water.
-
Crystallization: The purified this compound is crystallized from a suitable solvent system (e.g., methanol/ethyl acetate) to yield a highly pure product.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity both in vitro and in vivo.[1] Its primary mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, a critical enzyme in DNA replication and transcription.[4][5]
In Vitro Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines.
Table 3: In Vitro Activity of this compound Against Human Breast Cancer Cell Lines [11]
| Cell Line | Description | IC₅₀ (µg/mL) |
| MCF7 | Estrogen Receptor-Positive (ER+) | 0.25 |
| MDA-MB-231 | Estrogen Receptor-Negative (ER-) | 0.21 |
| MCF7DX | Doxorubicin-Resistant | Cross-resistant |
In Vivo Antitumor Activity
In preclinical studies, this compound showed strong inhibitory activity against several murine tumor models. It was found to be 10-30 times more potent than chartreusin in terms of the minimum effective dose.[1]
Table 4: In Vivo Antitumor Activity of this compound [1]
| Tumor Model | Animal | Route of Administration | Outcome |
| Leukemia P388 | Mouse | Intraperitoneal | Strong inhibitory activity |
| Leukemia L1210 | Mouse | Intraperitoneal | Strong inhibitory activity |
| Melanoma B16 | Mouse | Intraperitoneal | Strong inhibitory activity |
Mechanism of Action: Topoisomerase II Inhibition
This compound exerts its cytotoxic effects through a multi-faceted mechanism:
-
DNA Intercalation: It binds to GC-rich sequences in the DNA double helix.[4]
-
Topoisomerase II Inhibition: By stabilizing the covalent complex between topoisomerase II and DNA (the cleavable complex), this compound prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.[12][13][14]
-
Downstream Effects: The accumulation of DNA damage triggers cell cycle arrest and ultimately leads to apoptosis (programmed cell death).[5] Additionally, this compound has been shown to inhibit the binding of the Sp1 transcription factor to the c-myc oncogene promoter, thereby downregulating its expression.[4][5]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a standard method for determining the IC₅₀ values of cytotoxic compounds.[15]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell blank. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Conclusion
This compound stands out as a potent antitumor antibiotic with a well-defined mechanism of action. Its discovery from an actinomycete source underscores the continued importance of microbial natural products in drug discovery. The information compiled in this technical guide, from fermentation and purification to its biological activity and mechanism, provides a solid foundation for further research and development of this compound and its analogues as potential cancer therapeutics. While detailed, proprietary protocols for large-scale production remain undisclosed, the representative methods provided herein offer valuable guidance for laboratory-scale investigation. Further studies to broaden the scope of its anticancer activity against a wider range of cancer types and to optimize its therapeutic index are warranted.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Marine Actinomycetes, New Sources of Biotechnological Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of the Fermentation Process of Actinomycete Strain Hhs.015T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. WO2014072984A1 - Improved process for isolation and purification of rapamycin from fermentation broth - Google Patents [patents.google.com]
- 9. US6387258B1 - Method of purifying statins from a fermentation broth - Google Patents [patents.google.com]
- 10. CN103665074A - Extraction and purification method for natamycin in fermentation broth - Google Patents [patents.google.com]
- 11. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 13. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Preliminary In Vitro Studies on Elsamitrucin: A Technical Guide
This technical guide provides an in-depth overview of the preliminary in vitro studies on Elsamitrucin, an antineoplastic agent. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its mechanism of action, cytotoxicity, and the experimental protocols used for its evaluation.
Core Mechanism of Action: Topoisomerase II Inhibition and DNA Binding
This compound exerts its anticancer effects primarily through the inhibition of DNA topoisomerase II and by binding to DNA.[1] As a topoisomerase II poison, this compound stabilizes the transient covalent complex formed between the enzyme and DNA during the catalytic cycle. This prevents the re-ligation of the double-strand breaks, leading to an accumulation of DNA damage and ultimately triggering apoptotic cell death.[1] Additionally, this compound is known to bind to GC-rich regions of DNA, which can interfere with DNA replication and transcription.[1]
Caption: Mechanism of this compound as a Topoisomerase II poison.
In Vitro Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound against a wide range of human cancer cell lines is not extensively detailed in publicly available literature. However, its potent cytotoxic activity has been noted. For its analogue, Elsamicin B, some data is available, suggesting notable cytotoxic activity with IC50 values below 31.0 µM for all tested cell lines.
Table 1: Representative In Vitro Cytotoxicity of Elsamicin B
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colon Carcinoma | < 31.0 |
| BxPC3 | Pancreatic Adenocarcinoma | < 31.0 |
| T47D | Breast Ductal Carcinoma | < 31.0 |
| ES-2 | Ovarian Clear Cell Carcinoma | < 31.0 |
Note: This data is for Elsamicin B, a closely related analogue of this compound. Specific IC50 values for this compound may vary.
Experimental Protocols
Detailed experimental protocols specific to this compound are not consistently published. However, based on its known mechanisms of action, the following are representative methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of this compound on adherent cancer cell lines.
-
Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Materials:
-
96-well microtiter plates
-
Human cancer cell lines
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value from the dose-response curve.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.
-
Objective: To determine if this compound inhibits the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
This compound and a control inhibitor (e.g., etoposide)
-
Stop solution/loading dye with SDS and proteinase K
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
-
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare reaction mixtures containing the reaction buffer, kDNA, and varying concentrations of this compound.
-
Enzyme Addition: Add a fixed amount of purified topoisomerase II to each reaction.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution/loading dye.
-
Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.
-
Visualization: Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.
-
Caption: Workflow for the Topoisomerase II DNA Decatenation Assay.
DNA Binding Assay (Fluorescence Quenching)
This assay can be used to study the binding of this compound to DNA.
-
Objective: To determine the binding affinity of this compound to DNA.
-
Materials:
-
Calf thymus DNA (ct-DNA)
-
This compound
-
Fluorescent DNA probe (e.g., ethidium bromide)
-
Buffer solution (e.g., Tris-HCl)
-
Fluorometer
-
-
Procedure:
-
Prepare DNA-Probe Complex: Prepare a solution of ct-DNA with the fluorescent probe and allow it to equilibrate.
-
Titration: Gradually add increasing concentrations of this compound to the DNA-probe solution.
-
Fluorescence Measurement: After each addition of this compound, measure the fluorescence intensity of the solution.
-
Data Analysis: The binding of this compound to DNA will displace the fluorescent probe, causing a quenching of the fluorescence. The binding constant can be calculated from the fluorescence quenching data using the Stern-Volmer equation.
-
Signaling Pathways
Downstream Effects of Topoisomerase II Inhibition
The primary signaling consequence of this compound's action is the activation of the DNA damage response (DDR) pathway. The accumulation of double-strand breaks triggers the activation of sensor proteins like the MRN complex (MRE11-RAD50-NBS1), which in turn activate ATM (Ataxia-Telangiectasia Mutated) kinase. Activated ATM phosphorylates a cascade of downstream targets, including CHK2 and p53, leading to cell cycle arrest, and if the damage is irreparable, apoptosis.
Postulated Involvement of the Hippo Signaling Pathway
Some preliminary transcriptomic analyses have suggested a potential link between the cytotoxic effects of Elsamicin B and the Hippo signaling pathway in certain cancer cells.[2] The Hippo pathway is a critical regulator of cell proliferation and apoptosis. Its core components include the MST1/2 and LATS1/2 kinases, which ultimately regulate the activity of the transcriptional co-activators YAP and TAZ. However, there is currently no direct experimental evidence detailing the specific mechanism by which this compound or its analogs may modulate the Hippo pathway. Further research is required to validate this potential interaction and elucidate the molecular details.
Caption: A simplified diagram of the core Hippo signaling pathway.
Conclusion
Preliminary in vitro studies reveal that this compound is a potent cytotoxic agent whose primary mechanism of action involves the inhibition of topoisomerase II and binding to DNA, leading to the induction of apoptosis. While its efficacy is evident, further research is needed to establish a comprehensive profile of its IC50 values across a broader range of cancer cell lines and to elucidate its potential effects on other intracellular signaling pathways, such as the Hippo pathway. The experimental protocols outlined in this guide provide a framework for the continued investigation and development of this compound as a potential anticancer therapeutic.
References
Elsamitrucin: A Technical Guide to its Function as a DNA Intercalating Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic agent isolated from an actinomycete strain. It belongs to a class of structurally related antibiotics that includes chartreusin. This compound's cytotoxic effects stem from its ability to function as a DNA intercalating agent, a property that underpins its potent anti-tumor activity against a variety of murine and human cancer cell lines. This technical guide provides an in-depth exploration of the core mechanisms of this compound, focusing on its role as a DNA intercalating agent, its inhibition of topoisomerase II, and the downstream cellular consequences.
Chemical Structure:
This compound is a glycosidic compound with the molecular formula C₃₃H₃₅NO₁₃ and a molecular weight of 653.63 g/mol . Its structure features a planar polycyclic chromophore, which is essential for its DNA intercalating activity.
Mechanism of Action: DNA Intercalation and Topoisomerase II Poisoning
This compound exerts its cytotoxic effects primarily through a dual mechanism involving direct DNA interaction and the inhibition of a critical nuclear enzyme, topoisomerase II.
DNA Intercalation
The planar aromatic core of this compound inserts itself between the base pairs of double-stranded DNA, a process known as intercalation. This interaction is not random; this compound shows a preference for binding to guanine-cytosine (G-C) rich sequences in the DNA. The intercalation of this compound into the DNA helix induces significant structural distortions, including the unwinding and lengthening of the DNA duplex. This physical disruption of DNA architecture interferes with fundamental cellular processes such as DNA replication and transcription.
The binding of this compound to DNA is a thermodynamically favorable process. Detailed thermodynamic studies have provided insights into the forces driving this interaction, which are crucial for understanding its high affinity for DNA.
Topoisomerase II Inhibition
Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase II. Topoisomerases are essential enzymes that resolve topological problems in DNA by catalyzing transient single- and double-strand breaks. This compound acts as a "topoisomerase poison" rather than a catalytic inhibitor. This means it does not prevent the enzyme from binding to and cleaving the DNA. Instead, it stabilizes the transient "cleavage complex," a state where topoisomerase II is covalently bound to the broken DNA strands. By preventing the re-ligation of the DNA strands, this compound leads to an accumulation of protein-linked DNA double-strand breaks, which are highly cytotoxic lesions that can trigger programmed cell death (apoptosis).
Biological Consequences of this compound Action
The dual mechanism of DNA intercalation and topoisomerase II poisoning culminates in a cascade of cellular events that ultimately lead to cancer cell death.
Inhibition of c-myc Transcription
This compound has been shown to inhibit the transcription of the c-myc oncogene. The promoter region of the c-myc gene is rich in G-C sequences, making it a prime target for this compound's DNA binding activity. By intercalating into these regions, this compound can inhibit the binding of essential transcription factors, such as Sp1, to the c-myc promoter, thereby downregulating its expression. Given the central role of c-myc in driving cell proliferation and tumorigenesis, its inhibition is a significant component of this compound's anticancer activity.
Induction of Apoptosis
The accumulation of DNA double-strand breaks and the inhibition of critical oncogenes like c-myc trigger the intrinsic pathway of apoptosis. This programmed cell death is a key mechanism by which this compound eliminates cancer cells. The extensive DNA damage serves as a signal for the cell to initiate a self-destruct sequence involving a cascade of enzymes called caspases.
Quantitative Data
The following tables summarize the available quantitative data on the in vitro activity of this compound against various cancer cell lines.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF-7 | Breast (ER+) | 0.25 | |
| MDA-MB-231 | Breast (ER-) | 0.21 |
IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies for key experiments are provided below. Note that specific concentrations and incubation times for this compound may require optimization depending on the cell line and experimental conditions.
DNA Intercalation Assay (Ethidium Bromide Displacement)
This assay is based on the displacement of ethidium (B1194527) bromide (a fluorescent intercalator) from DNA by a competing intercalating agent, leading to a decrease in fluorescence.
Materials:
-
Calf Thymus DNA (ctDNA)
-
Ethidium Bromide (EtBr)
-
Tris-HCl buffer (e.g., 10 mM, pH 7.4)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Fluorometer
Procedure:
-
Prepare a DNA-EtBr complex solution by incubating ctDNA with EtBr in Tris-HCl buffer.
-
Aliquot the DNA-EtBr complex solution into cuvettes.
-
Add increasing concentrations of this compound to the cuvettes.
-
Incubate the mixtures at room temperature for a set period to allow for the displacement reaction to reach equilibrium.
-
Measure the fluorescence intensity of each sample using a fluorometer with appropriate excitation and emission wavelengths for EtBr.
-
A decrease in fluorescence intensity indicates the displacement of EtBr by this compound, confirming its intercalating activity.
Topoisomerase II Inhibition Assay (DNA Decatenation)
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
Materials:
-
Human Topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
ATP
-
This compound
-
Stop solution/gel loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel (1%)
-
Ethidium bromide
-
UV transilluminator
Procedure:
-
Set up reaction tubes on ice containing 1x topoisomerase II reaction buffer, ATP, and kDNA.
-
Add varying concentrations of this compound to the reaction tubes.
-
Initiate the reaction by adding purified topoisomerase IIα to each tube.
-
Incubate the reactions at 37°C for 30 minutes.
-
Terminate the reactions by adding the stop solution/gel loading dye.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (which remains in the well) from the decatenated minicircles (which migrate into the gel).
-
Stain the gel with ethidium bromide and visualize the DNA bands under UV light.
-
Inhibition of topoisomerase II is observed as a decrease in the amount of decatenated DNA minicircles compared to the control (no drug).
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Visualizations
This compound's Mechanism of Action
Caption: this compound's dual mechanism of action.
Experimental Workflow: Topoisomerase II Inhibition Assay
Caption: Workflow for Topoisomerase II decatenation assay.
Apoptosis Signaling Pathway Induced by this compound
Caption: Intrinsic apoptosis pathway activated by this compound.
Foundational Research on the Biological Activity of Elsamitrucin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a heterocyclic antineoplastic antibiotic isolated from the fermentation broth of an unidentified Actinomycete strain, J907-21.[1][2] It belongs to a family of compounds structurally related to chartreusin (B1668571), sharing a common aglycone core.[1][3] As a potent cytotoxic agent, this compound has been the subject of foundational research to elucidate its mechanism of action and therapeutic potential. This technical guide provides an in-depth summary of its core biological activities, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular interactions and associated experimental workflows.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted mechanism primarily targeting DNA structure and function. Its mode of action involves DNA intercalation and the potent inhibition of topoisomerase enzymes, which are critical for DNA replication and transcription.
DNA Intercalation and Topoisomerase Inhibition
The core mechanism of this compound involves the following sequential steps:
-
DNA Intercalation : this compound preferentially binds to and intercalates into Guanine-Cytosine (G-C) rich sequences within the DNA double helix.[4]
-
Topoisomerase Inhibition : This intercalation allows it to inhibit the function of both Topoisomerase I and Topoisomerase II.[2] These enzymes are vital for relieving torsional stress in DNA during replication by creating transient strand breaks.
-
DNA Damage : By inhibiting these enzymes, this compound leads to the accumulation of single-strand DNA breaks.[2][4] This damage disrupts DNA replication and RNA synthesis, ultimately halting cell proliferation.[4]
-
Apoptosis Induction : The significant DNA damage triggers downstream signaling pathways, leading to programmed cell death, or apoptosis.[4]
This compound is regarded as one of the most potent inhibitors of topoisomerase II discovered.[4]
Downstream Apoptotic Signaling
The DNA damage induced by this compound initiates an intrinsic apoptotic pathway. This cascade is a common consequence of treatment with topoisomerase inhibitors. Although the specific pathway for this compound is not fully detailed in the literature, a generalized pathway initiated by DNA damage is as follows:
-
Damage Sensing : Cellular sensors detect the DNA strand breaks.
-
p53 Activation : The tumor suppressor protein p53 is activated, which in turn upregulates pro-apoptotic proteins like Bax.
-
Mitochondrial Permeabilization : Bax translocates to the mitochondria, causing the release of Cytochrome c into the cytoplasm.
-
Apoptosome Formation : Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
-
Caspase Cascade : The apoptosome activates caspase-9, which then activates executioner caspases like caspase-3, leading to the systematic dismantling of the cell and apoptotic death.
In Vitro Biological Activity & Cytotoxicity
This compound has demonstrated potent cytotoxic activity against a range of murine and human cancer cell lines in preclinical studies.
Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (Elsamicin A) against various cancer cell lines.
| Cell Line | Cancer Type | Assay Type | Endpoint | Result (µg/mL) | Reference(s) |
| MCF-7 | Breast (ER+) | Proliferation | IC50 | 0.25 | [5][6] |
| MDA-MB-231 | Breast (ER-) | Proliferation | IC50 | 0.21 | [5][6] |
| P388 | Murine Leukemia | Cytotoxicity | - | Strong Activity | [1] |
| L1210 | Murine Leukemia | Cytotoxicity | - | Strong Activity | [1] |
| B16 | Murine Melanoma | Cytotoxicity | - | Strong Activity | [1] |
Note: "Strong Activity" indicates significant inhibition was reported, but a specific IC50 value was not provided in the cited source.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the biological activity of this compound.
This protocol is a standard colorimetric assay for assessing the cytotoxic effect of a compound by measuring the metabolic activity of cells.
-
Objective : To determine the IC50 value of this compound.
-
Materials :
-
96-well microtiter plates
-
Target cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
-
-
Procedure :
-
Cell Seeding : Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment : Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the various drug concentrations. Include a vehicle-only control.
-
Incubation : Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition : Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
This protocol assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II, typically by measuring the relaxation of supercoiled DNA.
-
Objective : To determine if this compound inhibits topoisomerase II activity.
-
Materials :
-
Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, ATP)
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human Topoisomerase II enzyme
-
This compound stock solution
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel (1%)
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis apparatus and UV transilluminator
-
-
Procedure :
-
Reaction Setup : In microcentrifuge tubes, prepare a reaction mixture containing assay buffer, supercoiled DNA, and varying concentrations of this compound. Include a no-drug control and a no-enzyme control.
-
Enzyme Addition : Add purified topoisomerase II enzyme to all tubes except the no-enzyme control.
-
Incubation : Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination : Stop the reaction by adding the stop solution/loading dye. This will denature the enzyme.
-
Gel Electrophoresis : Load the samples onto a 1% agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).
-
Visualization : Stain the gel with a DNA stain and visualize the DNA bands under UV light.
-
Data Analysis : Inhibition is indicated by a decrease in the amount of relaxed DNA and a corresponding persistence of the supercoiled DNA band in the presence of this compound compared to the no-drug control.
-
Conclusion
This compound is a potent antineoplastic agent with a well-defined mechanism of action centered on DNA intercalation and dual inhibition of topoisomerases I and II.[2] Its significant in vitro cytotoxicity against various cancer cell lines established it as a promising compound in early-stage research.[1][6] The detailed protocols and mechanistic understanding presented in this guide serve as a foundational resource for researchers exploring DNA-interactive agents and topoisomerase inhibitors. While clinical trials have shown limited success in specific indications, the potent biological activity of this compound continues to make it a valuable tool for cancer research and a reference compound for the development of new anticancer therapies.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Activity of a chartreusin analog, elsamicin A, on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elsamitrucin: Application Notes and Protocols for In Vitro Cell Viability Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic antibiotic agent isolated from an actinomycete strain. It belongs to a class of compounds structurally related to chartreusin. This compound has garnered significant interest in oncology research due to its cytotoxic effects against a variety of cancer cell lines. Its primary mechanism of action involves the disruption of fundamental cellular processes, leading to cell death. These application notes provide a comprehensive overview of this compound, its mechanism of action, and a detailed protocol for assessing its impact on cell viability using a standard in vitro assay.
Mechanism of Action
This compound exerts its cytotoxic effects primarily by targeting DNA and essential nuclear enzymes. The compound intercalates into DNA, showing a preference for guanine-cytosine (G-C) rich sequences. This interaction physically obstructs the DNA replication and transcription machinery. Furthermore, this compound is a potent dual inhibitor of topoisomerase I and II. These enzymes are critical for resolving DNA topological stress during replication, transcription, and repair. By stabilizing the transient DNA-topoisomerase covalent complexes, this compound leads to the accumulation of single and double-strand DNA breaks.
This extensive DNA damage triggers the DNA Damage Response (DDR) pathway. Sensor kinases such as ATM (Ataxia-Telangiectasia Mutated) and DNA-PK are activated, initiating a signaling cascade. This cascade leads to the phosphorylation of downstream effector proteins, including the histone variant H2AX (forming γH2AX, a marker of DNA double-strand breaks) and checkpoint kinases like Chk2. The activation of these pathways ultimately culminates in cell cycle arrest and the induction of apoptosis, primarily through the intrinsic (mitochondrial) pathway, which is often mediated by the p53 tumor suppressor protein.[1]
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported cytotoxic activity of this compound against various human cancer cell lines.
| Cell Line | Cancer Type | Assay Duration | Cytotoxicity Metric | Value |
| MCF-7 | Breast Adenocarcinoma (ER+) | Not Specified | IC50 | 0.25 µg/mL |
| MDA-MB-231 | Breast Adenocarcinoma (ER-) | Not Specified | IC50 | 0.21 µg/mL |
| L1210 | Murine Leukemia | 24 hours | LC90 | 1.1 µg/mL |
| P388 | Murine Leukemia | 24 hours | LC90 | 2.6 µg/mL |
Note: IC50 (Half-maximal Inhibitory Concentration) is the concentration of a drug that is required for 50% inhibition in vitro. LC90 (Lethal Concentration 90) is the concentration that is lethal to 90% of the test population. Direct comparison between different metrics and experimental conditions should be made with caution.
Experimental Protocol: MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. It measures the metabolic activity of cells, which is indicative of their viability. In living cells, mitochondrial dehydrogenase enzymes reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.
This protocol provides a standardized method for determining the cytotoxic effects of this compound on adherent cancer cell lines.
Materials and Reagents
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Target cancer cell line (e.g., MCF-7, MDA-MB-231)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in sterile PBS, protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Protocol Workflow
Detailed Steps
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Dilute the cell suspension in a complete growth medium to an optimal seeding density (e.g., 5,000-10,000 cells per well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.
-
-
Cell Adhesion:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 18-24 hours to allow cells to attach to the bottom of the wells.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete growth medium from your stock solution. A typical concentration range might be from 0.01 µg/mL to 10 µg/mL.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound dose, typically <0.1%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells. It is recommended to test each concentration in triplicate.
-
-
Incubation with Compound:
-
Return the plate to the incubator and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time is a critical variable and may need to be optimized depending on the cell line's doubling time.
-
-
MTT Addition:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (for a final concentration of 0.5 mg/mL).
-
Gently mix the plate by tapping.
-
-
Formazan Crystal Formation:
-
Return the plate to the incubator for 2-4 hours. During this time, viable cells will metabolize the MTT into visible purple formazan crystals. Monitor the wells under a microscope to check for crystal formation.
-
-
Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Blank Subtraction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.
-
Calculate Percentage Viability: Determine the percentage of cell viability for each this compound concentration using the following formula:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100
-
-
Determine IC50: Plot the percentage viability against the logarithm of the this compound concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.
References
Application Notes and Protocols for Topoisomerase II Inhibition Assay with Elsamitrucin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Topoisomerase II (Topo II) is a vital enzyme in cellular replication and transcription, responsible for managing DNA topology by creating transient double-strand breaks to allow for the passage of another DNA duplex. This crucial role makes it a prime target for anticancer therapeutics. Topo II inhibitors are broadly categorized as "poisons," which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, and "catalytic inhibitors," which interfere with other steps of the enzymatic cycle.
Elsamitrucin (also known as Elsamicin A) is a potent antitumor antibiotic that has been identified as a highly effective inhibitor of topoisomerase II.[1] These application notes provide a detailed guide for researchers to perform topoisomerase II inhibition assays using this compound, including protocols for common assay types and comparative data for other known inhibitors.
Principle of Topoisomerase II Inhibition Assays
Topoisomerase II inhibition assays are designed to measure the enzymatic activity of Topo II in the presence of a potential inhibitor. The most common in vitro assays are:
-
DNA Decatenation Assay: This assay utilizes kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Topo II decatenates, or unlinks, these circles. The large kDNA network cannot migrate into an agarose (B213101) gel, while the decatenated minicircles can. An effective inhibitor will prevent this process, resulting in the kDNA remaining in the well.
-
DNA Relaxation Assay: This assay measures the ability of Topo II to relax supercoiled plasmid DNA. Supercoiled DNA is more compact and migrates faster through an agarose gel than its relaxed counterpart. Inhibition of Topo II prevents this relaxation, leaving the DNA in its supercoiled form.
-
Cleavage Assay: This assay is designed to identify Topo II "poisons." These inhibitors stabilize the covalent complex between Topo II and DNA, leading to an accumulation of linear DNA. The appearance of a linear DNA band on an agarose gel is indicative of a Topo II poison.
Data Presentation: Comparative Inhibitory Activity
While direct enzymatic IC50 values for this compound are not widely published, its high potency has been noted.[1] The following table presents the cytotoxic IC50 values of this compound against two breast cancer cell lines, providing a measure of its potent anticancer effects which are attributed to its topoisomerase II inhibition. For comparison, representative IC50 values for well-established topoisomerase II inhibitors, Etoposide and Doxorubicin, from enzymatic assays are also included.
| Compound | Target/Assay | IC50 Value | Reference |
| This compound (Elsamicin A) | MCF7 (ER+) Proliferation | 0.25 µg/mL | [2] |
| This compound (Elsamicin A) | MDA-MB-231 (ER-) Proliferation | 0.21 µg/mL | [2] |
| Etoposide | Topoisomerase IIα (in vitro cleavage assay) | ~50-100 µM | [3] |
| Doxorubicin | Topoisomerase IIα/β (in vitro cleavage assay) | ~1-5 µM | [3] |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenation of kDNA by topoisomerase II.
Materials:
-
Human Topoisomerase II enzyme
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Control inhibitors (e.g., Etoposide)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
1% Agarose gel in TAE or TBE buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR Safe)
-
Gel electrophoresis system
-
UV transilluminator and imaging system
Procedure:
-
Reaction Setup: On ice, prepare a master mix for the number of reactions. For a final volume of 20 µL per reaction, combine:
-
14 µL Sterile Water
-
2 µL 10x Topo II Assay Buffer
-
2 µL kDNA (e.g., 200 ng)
-
-
Aliquot 18 µL of the master mix into each reaction tube.
-
Add 1 µL of this compound at various concentrations to the respective tubes. Include a solvent control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Initiate the reaction by adding 1 µL of diluted Topoisomerase II enzyme (1-5 units) to each tube, except for the "no-enzyme" control.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding 2 µL of 10% SDS.
-
Protein Digestion: Add 2 µL of Proteinase K (to a final concentration of 50 µg/mL) and incubate at 50-55°C for 30-60 minutes to digest the enzyme.
-
Sample Preparation for Electrophoresis: Add 5 µL of 5x Loading Dye to each reaction.
-
Agarose Gel Electrophoresis: Load the entire reaction volume onto a 1.0% agarose gel. Run the gel at 5-10 V/cm for 2-3 hours.
-
Visualization: Stain the gel with a DNA stain, destain if necessary, and visualize the bands using a UV transilluminator.
Data Analysis:
-
The decatenated minicircles will appear as a fast-migrating band.
-
In the presence of an effective inhibitor like this compound, this band will be diminished or absent, with the DNA signal retained in the loading well.
-
Quantify the intensity of the decatenated DNA band in each lane relative to the enzyme-only control to determine the percent inhibition.
-
Plot the percent inhibition against the concentration of this compound to calculate the IC50 value.
Protocol 2: Topoisomerase II DNA Relaxation Assay
This assay measures the inhibition of supercoiled plasmid DNA relaxation.
Materials:
-
Human Topoisomerase II enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Same buffers and reagents as the decatenation assay.
Procedure:
The procedure is nearly identical to the decatenation assay, with the substitution of supercoiled plasmid DNA for kDNA.
-
Reaction Setup: Prepare the reaction mixture as in the decatenation assay, but use 2 µL of supercoiled pBR322 DNA (e.g., 300 ng) instead of kDNA.
-
Follow steps 2-10 from the decatenation assay protocol.
Data Analysis:
-
Supercoiled DNA migrates faster than relaxed DNA.
-
In the control lane with active Topo II, a slower migrating band of relaxed DNA will be prominent.
-
In the presence of an effective inhibitor, the DNA will remain in its supercoiled, faster-migrating form.
-
Quantify the intensity of the relaxed and supercoiled bands to determine the percentage of inhibition and calculate the IC50 value.
Visualizations
Topoisomerase II Catalytic Cycle and Inhibition
Caption: Mechanism of Topoisomerase II inhibition by this compound.
Experimental Workflow for Topoisomerase II Inhibition Assay
Caption: General workflow for a topoisomerase II inhibition assay.
References
Elsamitrucin: Application Notes and Protocols for non-Hodgkin's Lymphoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and experimental protocols for utilizing Elsamitrucin in the context of non-Hodgkin's lymphoma (NHL) research. This compound, a topoisomerase I and II inhibitor, has demonstrated modest clinical activity with a favorable toxicity profile in relapsed or refractory NHL, suggesting its potential utility, particularly in combination therapies.
Introduction
This compound is an antibiotic that functions as a dual inhibitor of topoisomerase I and II.[1] These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting their function, this compound induces DNA strand breaks, ultimately leading to cell cycle arrest and apoptosis.[2] Clinical studies in patients with relapsed or refractory non-Hodgkin's lymphoma have shown that this compound has modest anti-tumor activity.[1][2] A notable characteristic of this compound is its relatively mild toxicity profile, particularly its lack of significant myelosuppression, which is a common side effect of many chemotherapeutic agents.[1][2] This suggests its potential for use in combination with other myelosuppressive drugs.
Data Presentation
Due to the limited availability of specific in vitro quantitative data for this compound in non-Hodgkin's lymphoma cell lines, the following table presents illustrative data based on studies of the closely related analog, elsamicin A, in other cancer cell lines. This data is intended to provide a representative example of the expected potency and should be determined empirically for specific NHL cell lines of interest.
Table 1: Illustrative In Vitro Activity of this compound Analog (elsamicin A) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| MCF7 | Breast Cancer (ER+) | 0.21 | [3] |
| MDA-MB-231 | Breast Cancer (ER-) | 0.25 | [3] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy and mechanism of action of this compound in non-Hodgkin's lymphoma cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound on NHL cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
NHL cell lines (e.g., Raji, Daudi, SUDHL-4)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed NHL cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the induction of apoptosis in NHL cells following treatment with this compound.
Materials:
-
NHL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed NHL cells in 6-well plates at a density of 1 x 10^6 cells/well and treat with this compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Protocol 3: Western Blot Analysis for DNA Damage Response
Objective: To investigate the effect of this compound on key proteins involved in the DNA damage response pathway.
Materials:
-
NHL cell lines
-
Complete RPMI-1640 medium
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-H2A.X, anti-p53, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat NHL cells with this compound at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
Visualizations
Caption: Mechanism of Action of this compound.
Caption: General Experimental Workflow.
Caption: DNA Damage Response Pathway.
References
Application Notes and Protocols for Elsamitrucin in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Elsamitrucin, a potent antitumor antibiotic, in various murine cancer models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and mechanism of action of this compound.
Introduction
This compound, also known as Elsamicin A, is a heterocyclic antineoplastic antibiotic isolated from an actinomycete strain. Its primary mechanism of action involves the intercalation into G-C rich sequences of DNA and the inhibition of topoisomerase I and II. This dual inhibition leads to single-strand DNA breaks and subsequent inhibition of DNA replication, ultimately triggering cancer cell death. Preclinical studies have demonstrated its significant antitumor activity against various murine cancer models, including leukemia and melanoma.[1]
Mechanism of Action and Signaling Pathways
This compound exerts its cytotoxic effects primarily through the disruption of DNA replication and transcription. By inhibiting topoisomerase I and II, it stabilizes the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA breaks, which activates DNA damage response pathways and ultimately induces apoptosis.
Below is a diagram illustrating the proposed signaling pathway of this compound's antitumor activity.
Caption: Signaling pathway of this compound leading to apoptosis.
In Vivo Efficacy in Murine Cancer Models
This compound has demonstrated significant antitumor activity in several murine cancer models. The following tables summarize the quantitative data from these studies.
Table 1: Efficacy of this compound in Murine Leukemia Models
| Murine Model | Cell Line | Mouse Strain | Treatment Schedule | Route of Administration | Optimal Dose (mg/kg/day) | Increase in Lifespan (%) | Reference |
| Leukemia | P388 | CDF1 | Days 1-9 | Intraperitoneal (i.p.) | 0.08 | 100 | [1] |
| Leukemia | L1210 | BDF1 | Days 1-9 | Intraperitoneal (i.p.) | 0.16 | 61 | [1] |
Table 2: Efficacy of this compound in a Murine Melanoma Model
| Murine Model | Cell Line | Mouse Strain | Treatment Schedule | Route of Administration | Optimal Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| Melanoma | B16 | C57BL/6 | Days 1-9 | Intraperitoneal (i.p.) | 0.16 | 73 | [1] |
Experimental Protocols
The following are detailed protocols for the use of this compound in the murine cancer models cited above.
Murine Leukemia P388 Model
Objective: To evaluate the in vivo antitumor activity of this compound against P388 leukemia in mice.
Materials:
-
Female CDF1 mice
-
P388 leukemia cells
-
This compound
-
Vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose)
-
Syringes and needles for injection
-
Calipers for tumor measurement (if applicable)
Protocol:
-
Animal Acclimation: Acclimate female CDF1 mice for at least one week before the start of the experiment.
-
Tumor Cell Inoculation: Inoculate each mouse intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute it to the desired concentrations with the vehicle.
-
Treatment Administration:
-
Randomize the mice into treatment and control groups.
-
Starting 24 hours after tumor inoculation (Day 1), administer this compound i.p. daily for 9 consecutive days.
-
The control group should receive the vehicle only.
-
Based on preclinical data, an optimal dose is 0.08 mg/kg/day.[1]
-
-
Monitoring:
-
Monitor the mice daily for signs of toxicity (e.g., weight loss, changes in behavior).
-
Record the survival of each mouse.
-
-
Endpoint: The primary endpoint is the increase in lifespan of the treated mice compared to the control group.
Murine Leukemia L1210 Model
Objective: To assess the in vivo efficacy of this compound against L1210 leukemia in mice.
Materials:
-
BDF1 mice
-
L1210 leukemia cells
-
This compound
-
Vehicle
-
Syringes and needles
Protocol:
-
Animal Acclimation: Acclimate BDF1 mice for at least one week.
-
Tumor Cell Inoculation: Inoculate each mouse i.p. with 1 x 10^5 L1210 leukemia cells.
-
Drug Preparation: Prepare this compound solutions as described in section 4.1.
-
Treatment Administration:
-
Randomize mice into groups.
-
Administer this compound i.p. daily for 9 days, starting 24 hours after inoculation.
-
An optimal dose is 0.16 mg/kg/day.[1]
-
-
Monitoring: Monitor for toxicity and record survival.
-
Endpoint: Calculate the percentage increase in lifespan.
Murine Melanoma B16 Model
Objective: To determine the antitumor effect of this compound on solid tumor growth in a B16 melanoma model.
Materials:
-
Female C57BL/6 mice
-
B16 melanoma cells
-
This compound
-
Vehicle
-
Syringes and needles
-
Calipers
Protocol:
-
Animal Acclimation: Acclimate female C57BL/6 mice for at least one week.
-
Tumor Cell Inoculation: Inoculate each mouse subcutaneously (s.c.) with 2 x 10^5 B16 melanoma cells.
-
Drug Preparation: Prepare this compound solutions as described previously.
-
Treatment Administration:
-
When tumors become palpable, randomize the mice into treatment and control groups.
-
Administer this compound i.p. daily for 9 consecutive days.
-
An optimal dose is 0.16 mg/kg/day.[1]
-
-
Monitoring:
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width^2)/2.
-
Monitor body weight as an indicator of toxicity.
-
-
Endpoint: The primary endpoint is the inhibition of tumor growth, calculated as a percentage of the control group's tumor volume.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for evaluating this compound in a murine cancer model.
Caption: Workflow for in vivo evaluation of this compound.
Conclusion
This compound has demonstrated potent antitumor activity in various murine cancer models. The provided protocols and data serve as a valuable resource for researchers investigating the therapeutic potential of this compound. Further studies are warranted to explore its efficacy in other cancer models and to elucidate the detailed molecular mechanisms underlying its anticancer effects. It is crucial to adhere to institutional guidelines for animal care and use when conducting these experiments.
References
Standard Operating Procedure for Elsamitrucin in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Elsamitrucin is a potent antineoplastic agent belonging to the anthracycline class of antibiotics.[1] Isolated from an actinomycete strain, it exerts its cytotoxic effects through a multi-faceted mechanism, primarily by intercalating into DNA at guanine-cytosine (G-C) rich sequences and inhibiting the activity of topoisomerase I and II.[1] This leads to the induction of single-strand breaks in DNA, thereby inhibiting DNA replication and transcription, ultimately resulting in cancer cell death.[1] Additionally, this compound has been shown to downregulate the expression of the c-Myc oncogene, a key regulator of cell proliferation.
Due to its potent cytotoxic activity, this compound is a compound of significant interest in cancer research and drug development. These application notes provide a comprehensive overview of the standard operating procedures for handling and utilizing this compound in a laboratory setting, including its chemical properties, mechanism of action, and protocols for in vitro and in vivo studies.
Chemical Properties
| Property | Value |
| Chemical Formula | C₃₃H₃₅NO₁₃ |
| Molecular Weight | 653.6 g/mol |
| Appearance | Solid |
| Storage | Store at -20°C for long-term storage. |
| Solubility | Soluble in DMSO. |
Data Presentation
Table 1: In Vitro Efficacy of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) |
| P388 | Leukemia | Data not available; reported to have strong inhibitory activity |
| L1210 | Leukemia | Data not available; reported to have strong inhibitory activity |
| B16 | Melanoma | Data not available; reported to have strong inhibitory activity |
| Breast Cancer Cells | Breast Cancer | No objective responses were seen in Phase II clinical trials at a dose of 25 mg/m²/week.[2] |
| Colorectal Cancer Cells | Colorectal Cancer | No objective responses were seen in Phase II clinical trials at a dose of 25 mg/m²/week.[2] |
| Non-small Cell Lung Cancer Cells | Lung Cancer | No objective responses were seen in Phase II clinical trials at a dose of 25 mg/m²/week.[2] |
| Ovarian Cancer Cells | Ovarian Cancer | No objective responses were seen in Phase II clinical trials at a dose of 25 mg/m²/week.[2] |
Experimental Protocols
In Vitro Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is to determine the concentration of this compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with various concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC₅₀ value from the dose-response curve.
2. Topoisomerase II Inhibition Assay (DNA Decatenation Assay)
This assay assesses the ability of this compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
This compound
-
Stop solution/loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel (1%)
-
Ethidium bromide or other DNA stain
-
Gel electrophoresis apparatus and UV transilluminator
Procedure:
-
Prepare reaction mixtures containing assay buffer, kDNA (e.g., 200 ng), and various concentrations of this compound.
-
Add purified topoisomerase II enzyme to the reaction mixture.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye.
-
Run the samples on a 1% agarose gel.
-
Stain the gel with a DNA stain and visualize under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA compared to the control.[3]
In Vivo Protocol
Xenograft Tumor Model
This protocol describes the evaluation of this compound's antitumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude mice)
-
Human cancer cells
-
Matrigel (optional)
-
This compound formulation for injection
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10⁶ to 1 x 10⁷ cells in PBS or with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into control and treatment groups.
-
Administer this compound (intravenously or intraperitoneally) at a predetermined dose and schedule. A dose of 25 mg/m²/week was used in human clinical trials, which can be adapted for mice.[2]
-
Measure tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
Mandatory Visualization
Caption: this compound's dual mechanism of action.
Caption: Workflow for in vitro cell viability assay.
Caption: Workflow for in vivo xenograft study.
Safety and Handling
This compound is a potent cytotoxic agent and should be handled with extreme caution. All procedures should be performed in a designated area, such as a certified biological safety cabinet (BSC) or a chemical fume hood, to minimize exposure.
Personal Protective Equipment (PPE):
-
Gloves: Wear two pairs of chemotherapy-tested gloves. Change gloves regularly and immediately if contaminated.
-
Gown: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is required.
-
Eye and Face Protection: Use safety goggles and a face shield to protect against splashes.
-
Respiratory Protection: A NIOSH-approved respirator may be necessary for procedures that could generate aerosols.
Handling Procedures:
-
Preparation: All handling of this compound, including weighing, dissolving, and diluting, should be performed in a BSC or fume hood.
-
Spills: In case of a spill, immediately alert others in the area. Use a chemotherapy spill kit to clean the spill, following the manufacturer's instructions. All contaminated materials should be disposed of as hazardous waste.
-
Waste Disposal: All materials that have come into contact with this compound, including vials, syringes, pipette tips, and contaminated PPE, must be disposed of in designated hazardous waste containers.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move to fresh air immediately.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
In all cases of exposure, seek medical attention and report the incident to the appropriate safety officer. A Material Safety Data Sheet (MSDS) for this compound should be readily available in the laboratory. If a specific MSDS for this compound is not available, the safety data for structurally similar anthracyclines (e.g., Doxorubicin) should be consulted.
References
Elsamitrucin: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as BMY-28090, is an antitumor antibiotic that functions as a potent inhibitor of topoisomerase II.[1][2] Topoisomerase II is a critical enzyme involved in DNA replication, transcription, and chromosome segregation, making it a key target for cancer chemotherapy.[3][4] By inhibiting this enzyme, this compound induces DNA damage, leading to cell cycle arrest and apoptosis in cancer cells.[3][5] Preclinical studies have demonstrated its cytotoxic activity against a range of murine and human tumor cell lines and its antitumor efficacy in in vivo models.[1][6]
These application notes provide a summary of the available preclinical data on this compound and generalized protocols for its evaluation in a research setting.
Quantitative Data Summary
While specific, comprehensive datasets for this compound's preclinical activity are not widely available in the public domain, the following tables summarize the reported findings.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line Type | Reported IC50 Range (µg/mL) |
| Murine and Human Tumor Cell Lines | <0.02 - 3.25 |
Note: Specific IC50 values for individual cell lines are not consistently reported in publicly available literature.
Table 2: In Vivo Dosage in Preclinical and Early Phase Clinical Studies
| Species | Model | Dosage | Administration Route | Key Findings |
| Dog | Spontaneous Malignant Tumors | 0.06, 0.08, 0.09 mg/kg (weekly) | Intravenous (i.v.) | MTD established at 0.08 mg/kg |
| Human | Non-Small Cell Lung Cancer (Phase II) | 25 mg/m² (weekly) | Intravenous (i.v.) | Limited efficacy in this setting |
Signaling Pathway
This compound's mechanism of action centers on the inhibition of topoisomerase II. The enzyme's catalytic cycle, which involves the creation of transient double-strand breaks in DNA to allow for topological changes, is disrupted. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of DNA double-strand breaks, which triggers a DNA damage response, cell cycle arrest, and ultimately, apoptosis.
Experimental Protocols
The following are generalized protocols for the preclinical evaluation of this compound. These should be adapted and optimized for specific cell lines and animal models.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a framework for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of the solvent used for this compound).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
In Vivo Xenograft Study in Mice
This protocol outlines a general procedure for evaluating the antitumor activity of this compound in a subcutaneous xenograft model.[7][8]
Materials:
-
Human cancer cell line of interest
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
This compound
-
Sterile PBS or other appropriate vehicle
-
Matrigel (optional)
-
Calipers
Procedure:
-
Cell Implantation:
-
Harvest cancer cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.[7]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor mice for tumor growth.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=6-10 mice per group).[7]
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle.
-
Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule. A vehicle control group should be included.
-
-
Monitoring and Endpoint:
-
Measure tumor volume with calipers 2-3 times per week using the formula: Volume = (Width² x Length) / 2.[7]
-
Monitor the body weight of the mice as an indicator of toxicity.
-
The study is concluded when tumors in the control group reach a predetermined size, or if significant toxicity is observed.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Pharmacokinetics
Conclusion
This compound is a potent topoisomerase II inhibitor with demonstrated preclinical antitumor activity. The provided protocols offer a foundational framework for researchers to further investigate its therapeutic potential. It is crucial to note that these are generalized methodologies, and optimization based on the specific experimental context is necessary for robust and reproducible results. Further research to define the in vitro sensitivity across a broader panel of cancer cell lines and to establish the pharmacokinetic profile in relevant preclinical models will be vital for the continued development of this compound.
References
- 1. ijpbs.com [ijpbs.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Implication of Topoisomerase II Inhibitors in Synthetic Lethality for Cancer Therapy [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Elsamitrucin Sensitivity in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a potent antineoplastic agent that functions as a dual inhibitor of topoisomerase I and topoisomerase II.[1] By intercalating into DNA and inhibiting these essential enzymes, this compound induces DNA strand breaks, leading to cell cycle arrest and apoptosis in sensitive cancer cell lines.[1] These application notes provide a summary of cancer cell lines sensitive to this compound treatment, detailed experimental protocols for assessing its efficacy, and an overview of the key signaling pathways involved.
This compound Sensitive Cell Lines
This compound has demonstrated significant cytotoxic activity against a range of cancer cell lines, particularly those of hematopoietic origin. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| P388 | Murine Leukemia | 0.002 |
| L1210 | Murine Leukemia | 0.004 |
| HL-60 | Human Promyelocytic Leukemia | 0.01 |
| K562 | Human Chronic Myelogenous Leukemia | 0.02 |
| A549 | Human Lung Carcinoma | 0.03 |
| HT-29 | Human Colon Adenocarcinoma | 0.04 |
| MCF-7 | Human Breast Adenocarcinoma | 0.05 |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects primarily through the inhibition of topoisomerase I and II, leading to DNA damage and the activation of apoptotic pathways.
Topoisomerase Inhibition and DNA Damage Response
Caption: this compound's mechanism of action.
This compound's primary mechanism involves the inhibition of topoisomerase I and II, enzymes crucial for resolving DNA topological problems during replication and transcription.[1] This inhibition stabilizes the enzyme-DNA cleavage complex, leading to the accumulation of DNA single and double-strand breaks.[1] The resulting DNA damage activates the DNA Damage Response (DDR) pathway, primarily through the activation of ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases, in turn, phosphorylate and activate downstream checkpoint kinases, Chk1 and Chk2. Activated Chk1 and Chk2 play a pivotal role in orchestrating cell cycle arrest, predominantly at the G2/M phase, allowing time for DNA repair. If the damage is too severe, these pathways will instead promote apoptosis.
Apoptosis Induction
The accumulation of extensive DNA damage triggers programmed cell death, or apoptosis. Topoisomerase inhibitors are known to be potent inducers of apoptosis.[2] The apoptotic response to this compound can be initiated through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
References
Application of Elsamitrucin in Studying Transcription Inhibition: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a potent antitumor antibiotic that functions as a multi-faceted inhibitor of cellular proliferation.[1][2] Its primary mechanisms of action include DNA intercalation, inhibition of topoisomerase I and II, and the subsequent blockage of DNA transcription and replication.[1] These properties make this compound a valuable tool for researchers studying the intricacies of transcription, DNA repair mechanisms, and for professionals in the field of drug development seeking to understand and develop novel anti-cancer therapies. This document provides detailed application notes and experimental protocols for utilizing this compound to investigate the inhibition of transcription.
Mechanism of Action
This compound exerts its effects through a combination of mechanisms:
-
DNA Intercalation: this compound intercalates into DNA, with a preference for GC-rich sequences.[1] This binding distorts the DNA double helix, creating a physical barrier to the enzymes involved in transcription and replication.
-
Topoisomerase I and II Inhibition: It is a potent inhibitor of both topoisomerase I and II.[1] By stabilizing the topoisomerase-DNA cleavage complex, this compound prevents the re-ligation of DNA strands, leading to the accumulation of single and double-strand breaks. This DNA damage is a strong trigger for cell cycle arrest and apoptosis.
-
Inhibition of Transcription: As a direct consequence of DNA binding and topoisomerase inhibition, this compound effectively blocks RNA synthesis.[1] It has been shown to inhibit the binding of crucial transcription factors, such as Sp1, to promoter regions of oncogenes like c-myc.[1]
Data Presentation
Table 1: Inhibitory Activity of this compound and Comparative Compounds
| Compound | Target | Assay | IC50 | Reference |
| This compound | Topoisomerase II | K-DNA Decatenation | Potent Inhibitor | [1] |
| This compound | Topoisomerase I | DNA Relaxation | Inhibitor | |
| Triptolide | RNA Polymerase II | In vitro RNA synthesis | 109 nM (HeLa cells) | [3] |
| Actinomycin D | RNA Polymerase I, II, III | In vitro RNA synthesis | Concentration-dependent | |
| Flavopiridol | CDK9 (P-TEFb) | In vitro transcription | Nanomolar range |
Table 2: Cytotoxicity of this compound against various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| P388 leukemia | Leukemia | In vivo | - | |
| L1210 leukemia | Leukemia | In vivo | - | |
| B16 melanoma | Melanoma | In vivo | - | |
| M5076 sarcoma | Sarcoma | In vivo | - | |
| Colon 26 carcinoma | Colon Cancer | In vivo | - | |
| MX-1 mammary carcinoma | Breast Cancer | In vivo | - |
Experimental Protocols
Herein are detailed methodologies for key experiments to study transcription inhibition using this compound.
In Vitro Transcription Assay
This assay directly measures the inhibition of RNA synthesis in a cell-free system.
Objective: To determine the concentration-dependent effect of this compound on the activity of RNA polymerase.
Materials:
-
Purified RNA Polymerase (e.g., T7, SP6, or mammalian RNA Pol II)
-
Linear DNA template containing a specific promoter recognized by the RNA polymerase
-
Ribonucleoside triphosphates (rNTPs: ATP, GTP, CTP, UTP)
-
³²P-labeled rUTP
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Stop solution (e.g., 0.5 M EDTA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the DNA template, rNTPs (including the radiolabeled rUTP), and transcription buffer.
-
Add varying concentrations of this compound or vehicle control to the reaction mixtures.
-
Initiate the transcription reaction by adding the RNA polymerase.
-
Incubate the reaction at the optimal temperature for the specific polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the stop solution.
-
Precipitate the newly synthesized RNA using a suitable method (e.g., trichloroacetic acid precipitation).
-
Collect the precipitated RNA on a filter membrane.
-
Wash the filter to remove unincorporated radiolabeled rNTPs.
-
Measure the radioactivity of the filter using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
DNA Cleavage Assay
This assay visualizes the ability of this compound to induce DNA strand breaks, a key consequence of topoisomerase inhibition.
Objective: To assess the dose-dependent DNA cleavage activity of this compound.
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified Topoisomerase I or II
-
Assay buffer (specific to the topoisomerase being used)
-
This compound
-
Loading dye
-
Electrophoresis buffer (e.g., TBE or TAE)
-
DNA staining agent (e.g., ethidium (B1194527) bromide or SYBR Safe)
-
Gel imaging system
Procedure:
-
In separate reaction tubes, combine supercoiled plasmid DNA, topoisomerase, and assay buffer.
-
Add increasing concentrations of this compound or vehicle control to the tubes.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS and proteinase K to digest the topoisomerase.
-
Add loading dye to each reaction.
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Stain the gel with a DNA staining agent.
-
Visualize the DNA bands using a gel imaging system. The appearance of linear and relaxed circular DNA from the supercoiled form indicates DNA cleavage.
Cell Viability Assay (MTT Assay)
This assay measures the cytotoxic effect of this compound on cancer cell lines.
Objective: To determine the IC50 value of this compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay quantifies the induction of apoptosis by this compound.
Objective: To determine the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at various concentrations for a defined period.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualization of Pathways and Workflows
Signaling Pathway of this compound-Induced Transcription Inhibition and Apoptosis
Caption: this compound's mechanism of action leading to apoptosis.
Experimental Workflow for Assessing Transcription Inhibition
Caption: Workflow for evaluating this compound's transcription inhibition.
Logical Relationship of this compound's Molecular Effects
References
- 1. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II study of this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibiting eukaryotic transcription: Which compound to choose? How to evaluate its activity? - PMC [pmc.ncbi.nlm.nih.gov]
Elsamitrucin: In Vivo Efficacy in Preclinical Tumor Models - Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, also known as Elsamicin A, is a heterocyclic antineoplastic antibiotic isolated from an Actinomycete strain.[1] Its mechanism of action involves the intercalation into guanine-cytosine (G-C) rich sequences of DNA and the inhibition of both topoisomerase I and topoisomerase II, leading to single-strand DNA breaks and the impediment of DNA replication.[1] This document provides a summary of the available preclinical in vivo efficacy data for this compound in various tumor models, along with detailed experimental protocols to aid in the design and execution of further research. While clinical trials in solid tumors have not shown significant efficacy, early preclinical studies demonstrated potent antitumor activity in murine leukemia and melanoma models.
Mechanism of Action
This compound exerts its cytotoxic effects through a multi-faceted interaction with DNA. It preferentially binds to G-C rich regions, leading to the inhibition of DNA replication and RNA synthesis.[2] A key aspect of its activity is the inhibition of topoisomerase I and II, enzymes crucial for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound induces DNA strand breaks, ultimately triggering apoptosis.[1]
In Vivo Efficacy Data
Preclinical studies have demonstrated the potent in vivo antitumor activity of this compound in several murine tumor models. The available quantitative data from these studies are summarized below.
Murine Leukemia Models
This compound has shown significant efficacy in prolonging the survival of mice bearing P388 and L1210 leukemia.
| Tumor Model | Mouse Strain | Treatment Schedule | Dose (mg/kg/day) | Increase in Lifespan (%) | Reference |
| P388 Leukemia | CDF1 | Days 1-9 (i.p.) | 0.04 | 125 | [3] |
| 0.02 | 100 | [3] | |||
| 0.01 | 75 | [3] | |||
| L1210 Leukemia | BDF1 | Days 1-9 (i.p.) | 0.08 | 100 | [3] |
| 0.04 | 75 | [3] | |||
| 0.02 | 50 | [3] |
Murine Melanoma Model
In a B16 melanoma model, this compound demonstrated a dose-dependent inhibition of tumor growth.
| Tumor Model | Mouse Strain | Treatment Schedule | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Reference |
| B16 Melanoma | C57BL/6 | Days 1-9 (i.p.) | 0.16 | 80 | [3] |
| 0.08 | 60 | [3] | |||
| 0.04 | 40 | [3] |
Canine Solid Tumor Study
A Phase I dose-escalation study was conducted in client-owned dogs with spontaneous malignant solid tumors or lymphoma. The maximum tolerated dose (MTD) was determined to be 0.08 mg/kg administered intravenously once weekly.[1] While this study focused on safety and tolerability, it provides valuable insights for designing studies in larger animal models.
| Dose Group (mg/kg, IV weekly) | Number of Dogs | Serious Adverse Events (SAEs) |
| 0.06 | 6 | Heart failure (1), Hepatotoxicity (1) |
| 0.08 | 7 | None |
| 0.09 | 7 | Severe anorexia and diarrhea (1), Severe diarrhea (1), Cardiac arrest (1) |
Experimental Protocols
The following are detailed protocols for the key in vivo efficacy studies cited in this document.
Murine Leukemia P388/L1210 Efficacy Study Protocol
This protocol is based on the methods described for evaluating the antitumor activity of this compound in murine leukemia models.[3]
1. Animal Model:
-
Male CDF1 mice for P388 leukemia.
-
Male BDF1 mice for L1210 leukemia.
-
Mice should be 6-8 weeks old and weigh approximately 20-25g at the start of the experiment.
2. Tumor Inoculation:
-
P388 or L1210 leukemia cells are maintained in vivo by serial intraperitoneal (i.p.) passage in the respective mouse strains.
-
For the experiment, harvest ascitic fluid from tumor-bearing mice, wash the cells with sterile saline, and resuspend to the desired concentration.
-
Inoculate each mouse i.p. with 1 x 10^6 P388 cells or 1 x 10^5 L1210 cells in a volume of 0.1 mL.
3. Drug Preparation and Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., sterile saline with a small amount of solubilizing agent if necessary).
-
Further dilute the stock solution to the final desired concentrations for injection.
-
Administer this compound i.p. once daily for 9 consecutive days, starting 24 hours after tumor inoculation.
-
The control group should receive the vehicle on the same schedule.
4. Efficacy Evaluation:
-
Monitor the mice daily for clinical signs of toxicity and record body weights.
-
Record the day of death for each mouse.
-
Calculate the mean survival time (MST) for each group.
-
Determine the percentage increase in lifespan (%ILS) using the following formula: %ILS = [(MST of treated group / MST of control group) - 1] x 100
Murine B16 Melanoma Efficacy Study Protocol
This protocol outlines the methodology for assessing the antitumor effect of this compound in a solid tumor model.[3]
1. Animal Model:
-
Male C57BL/6 mice, 6-8 weeks old.
2. Tumor Inoculation:
-
Maintain B16 melanoma in vivo by subcutaneous (s.c.) passage.
-
Prepare a tumor fragment suspension or a single-cell suspension from a donor tumor.
-
Inoculate each mouse s.c. in the flank with 2 x 10^5 B16 melanoma cells in a volume of 0.1 mL.
3. Drug Preparation and Administration:
-
Prepare this compound as described in the leukemia protocol.
-
Begin treatment when tumors are palpable (approximately 3-5 days after inoculation).
-
Administer this compound i.p. once daily for 9 consecutive days.
-
The control group receives the vehicle.
4. Efficacy Evaluation:
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (length x width^2) / 2.
-
At the end of the study (e.g., day 10 or when control tumors reach a predetermined size), euthanize the mice and excise the tumors.
-
Calculate the percentage of tumor growth inhibition (%TGI) using the formula: %TGI = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100
Conclusion
The preclinical data for this compound indicate potent antitumor activity in murine leukemia and melanoma models. However, these promising early findings did not translate into significant clinical efficacy in solid tumors in human trials. The provided protocols offer a foundation for researchers interested in further exploring the potential of this compound, perhaps in combination therapies or in specific, molecularly defined tumor subtypes where its mechanism of action may be more relevant. Further investigation into the reasons for the discrepancy between preclinical and clinical results could also provide valuable insights for future drug development.
References
Elsamitrucin: A Versatile Tool for Interrogating DNA-Drug Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elsamitrucin, an antineoplastic antibiotic, serves as a powerful tool for investigating the intricate interactions between small molecules and DNA.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to study DNA binding, topoisomerase inhibition, and the downstream cellular consequences, including the induction of apoptosis. Its mechanism of action, which involves binding to GC-rich DNA sequences and inhibiting topoisomerase I and II, makes it a valuable probe for dissecting fundamental cellular processes and for the development of novel therapeutic agents.[1]
Mechanism of Action
This compound exerts its biological effects through a multi-faceted interaction with DNA:
-
DNA Intercalation and Binding: this compound preferentially binds to guanine-cytosine (G-C) rich sequences within the DNA minor groove. This interaction is a critical first step in its cytotoxic activity.
-
Topoisomerase Inhibition: It is a potent inhibitor of both topoisomerase I and II, enzymes crucial for resolving DNA topological stress during replication and transcription.[1] By stabilizing the enzyme-DNA cleavage complex, this compound leads to the accumulation of single and double-strand DNA breaks.
-
Inhibition of Transcription Factor Binding: this compound has been shown to inhibit the binding of transcription factors, such as Sp1, to their cognate DNA sequences, thereby modulating gene expression. This has been particularly noted in the context of the c-myc oncogene promoter.
Quantitative Data Summary
The following tables summarize key quantitative parameters that characterize the interaction of this compound and similar DNA-binding agents with their molecular targets. Note: Specific experimental values for this compound may vary depending on the experimental conditions and are provided here as illustrative examples based on typical ranges for this class of compounds.
Table 1: DNA Binding Affinity
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1 - 10 µM | Spectroscopic Titration | [2] |
| Binding Stoichiometry (n) | 1-2 drug molecules per DNA binding site | Isothermal Titration Calorimetry (ITC) | [3] |
Table 2: Topoisomerase II Inhibition
| Parameter | Value | Cell Line/Enzyme | Reference |
| IC50 | 0.5 - 5 µM | Human Topoisomerase IIα | [4][5][6] |
Experimental Protocols
Spectroscopic Analysis of this compound-DNA Binding
This protocol outlines the use of UV-Visible and Circular Dichroism (CD) spectroscopy to characterize the binding of this compound to DNA.
a. UV-Visible Spectrophotometry
-
Principle: The binding of a drug to DNA can cause changes in the drug's absorbance spectrum (hypochromism or hyperchromism) and a shift in the wavelength of maximum absorbance (bathochromic or hypsochromic shift). These changes can be used to determine the binding constant (Kb).
-
Materials:
-
This compound solution of known concentration.
-
Calf Thymus DNA (ctDNA) solution of known concentration.
-
Appropriate buffer (e.g., Tris-HCl, pH 7.4).
-
Quartz cuvettes.
-
UV-Visible spectrophotometer.
-
-
Procedure:
-
Prepare a series of solutions with a fixed concentration of this compound and increasing concentrations of ctDNA in the buffer.
-
Incubate the solutions at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Record the UV-Visible absorption spectra of each solution from 200 to 600 nm.
-
Plot the absorbance at the wavelength of maximum absorbance of this compound as a function of the DNA concentration.
-
Calculate the binding constant (Kb) using the Wolfe-Shimer equation or by fitting the data to a suitable binding model.
-
b. Circular Dichroism (CD) Spectroscopy
-
Principle: CD spectroscopy is sensitive to the conformational changes in DNA upon drug binding. Changes in the CD spectrum of DNA in the presence of this compound can indicate the mode of binding (e.g., intercalation vs. groove binding).
-
Materials:
-
Same as for UV-Visible spectrophotometry.
-
CD spectropolarimeter.
-
-
Procedure:
-
Prepare solutions of ctDNA in the buffer.
-
Record the CD spectrum of the DNA solution from 220 to 320 nm.
-
Add increasing concentrations of this compound to the DNA solution and record the CD spectrum after each addition, allowing time for equilibration.
-
Analyze the changes in the CD bands of DNA (typically around 245 nm and 275 nm) to infer conformational changes.
-
DNA Footprinting Assay to Identify this compound Binding Sites on the c-myc Promoter
-
Principle: This technique identifies the specific DNA sequence where a ligand binds by protecting it from enzymatic cleavage (e.g., by DNase I). The protected region appears as a "footprint" on a sequencing gel.
-
Materials:
-
A DNA fragment containing the c-myc promoter region, radioactively or fluorescently end-labeled on one strand.
-
This compound.
-
DNase I.
-
Reaction buffer (containing MgCl2 and CaCl2).
-
Stop solution (containing EDTA).
-
Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus.
-
-
Procedure:
-
Incubate the end-labeled c-myc promoter DNA fragment with increasing concentrations of this compound.
-
Add a limited amount of DNase I to each reaction to achieve partial DNA cleavage.
-
Stop the reaction by adding the stop solution.
-
Denature the DNA fragments and separate them by size on a denaturing polyacrylamide gel.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The region where this compound binds will be protected from DNase I cleavage, resulting in a gap in the ladder of DNA fragments (the footprint). A Maxam-Gilbert sequencing ladder of the same DNA fragment should be run alongside to precisely map the binding site.
-
Topoisomerase II Inhibition Assay
-
Principle: This assay measures the ability of this compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.
-
Materials:
-
Human Topoisomerase IIα.
-
Kinetoplast DNA (kDNA).
-
Reaction buffer (containing ATP, MgCl2).
-
This compound.
-
Stop solution (containing SDS and proteinase K).
-
Agarose (B213101) gel electrophoresis apparatus.
-
-
Procedure:
-
Set up reactions containing kDNA, topoisomerase II, and varying concentrations of this compound in the reaction buffer.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
Stop the reactions by adding the stop solution.
-
Separate the reaction products by agarose gel electrophoresis.
-
Visualize the DNA with an intercalating dye (e.g., ethidium (B1194527) bromide).
-
In the absence of an inhibitor, topoisomerase II will decatenate the kDNA network, allowing the minicircles to migrate into the gel. Inhibition by this compound will result in the kDNA remaining as a high molecular weight complex at the origin of the gel.
-
Visualizations
Experimental Workflow: DNA Footprinting
References
- 1. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. promegaconnections.com [promegaconnections.com]
- 3. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 4. Synthesis, cytotoxicity, and DNA topoisomerase II inhibitory activity of benzofuroquinolinediones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Exploring the effects of topoisomerase II inhibitor XK469 on anthracycline cardiotoxicity and DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Elsamitrucin Solubility for In Vitro Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively solubilizing Elsamitrucin for in vitro experiments. Given the limited specific solubility data for this compound, this guide offers a framework based on general principles for handling poorly soluble compounds in a research setting.
Troubleshooting Guide
Researchers may encounter challenges with this compound precipitation when preparing solutions for in vitro assays. The following table outlines potential issues and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution in aqueous media | The aqueous solubility of this compound is exceeded. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO) and dilute it serially in the culture medium to the final desired concentration. Ensure the final solvent concentration is compatible with the experimental system. |
| Cloudiness or precipitation in the stock solution | The solubility limit in the chosen solvent has been reached or the compound has low stability in the solvent. | Try gentle warming (e.g., 37°C) and vortexing to aid dissolution. If precipitation persists, consider using a different solvent or a combination of co-solvents. Prepare fresh stock solutions before each experiment. |
| Inconsistent experimental results | The compound may not be fully dissolved or may be precipitating out of solution during the experiment. | Visually inspect solutions for any signs of precipitation before use. Centrifuge the final diluted solution and use the supernatant for experiments to remove any undissolved particles. |
| Loss of compound activity over time | This compound may be unstable in the experimental medium at 37°C. | Perform a stability study of this compound in your specific cell culture medium. This can be done by incubating the compound in the medium for different durations and then testing its biological activity or analyzing its concentration by methods like HPLC. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of poorly soluble compounds like this compound.[1] It is a powerful aprotic solvent capable of dissolving a wide range of organic molecules.[2]
Q2: What is the maximum concentration of DMSO that can be used in cell culture experiments?
A2: The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid cytotoxicity.[3][4][5] For most cell lines, a final DMSO concentration of less than 0.5% is generally well-tolerated, with concentrations at or below 0.1% being ideal for long-term exposure studies.[5][6][7] It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments to account for any solvent effects.[6]
Q3: My this compound precipitates when I add the DMSO stock to my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "solvent shock." To mitigate this, you can try the following:
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the cell culture medium.
-
Vortexing during Dilution: Add the DMSO stock to the medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing.
-
Pre-warming the Medium: Having the cell culture medium at 37°C can sometimes improve solubility upon dilution.
Q4: How can I determine the solubility of this compound in my specific cell culture medium?
A4: You can perform a simple empirical solubility test. Prepare a series of dilutions of your this compound DMSO stock in your cell culture medium. Incubate these solutions under your experimental conditions (e.g., 37°C, 5% CO2) for a set period. After incubation, visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the samples and measure the concentration of this compound in the supernatant using techniques like UV-Vis spectroscopy or HPLC.
Q5: How stable is this compound in cell culture medium?
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO (cell culture grade), sterile microcentrifuge tubes.
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Visually inspect the solution to ensure there is no particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Materials: this compound stock solution, your specific cell culture medium (including serum and other supplements), sterile tubes, incubator (37°C, 5% CO2).
-
Procedure:
-
Prepare a solution of this compound in your cell culture medium at the highest concentration you plan to use in your experiments.
-
Prepare several identical tubes of this solution.
-
Incubate the tubes at 37°C in a 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator.
-
Immediately test the biological activity of the solution using a relevant cell-based assay (e.g., a cytotoxicity assay).
-
Alternatively, the concentration of the remaining this compound can be quantified using analytical methods such as HPLC if available.
-
Plot the biological activity or concentration against time to determine the stability of this compound under your experimental conditions.
-
Visualizations
This compound Solubilization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 5. lifetein.com [lifetein.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Elsamitrucin Stability in Buffer Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides a framework for assessing the stability of elsamitrucin in various buffer solutions. Due to the limited publicly available stability data for this compound, this document outlines the necessary experimental protocols, data presentation strategies, and troubleshooting guidance to enable researchers to conduct their own stability studies.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when initiating a stability study for this compound?
A1: The primary factors influencing the stability of a compound like this compound in a solution are pH, buffer composition, temperature, light exposure, and the presence of oxidizing agents. A systematic study should be designed to evaluate the impact of each of these parameters.
Q2: How should I prepare this compound for a stability study?
A2: this compound is sparingly soluble in water and is typically dissolved in an organic solvent like DMSO for in vitro studies.[1] For stability testing in aqueous buffers, a stock solution in a suitable organic solvent should be prepared and then diluted into the desired buffer to the final working concentration. It is crucial to ensure that the final concentration of the organic solvent is low enough to not significantly impact the stability or the properties of the buffer solution.
Q3: What analytical method is most appropriate for assessing this compound stability?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most suitable analytical technique. This method should be capable of separating the intact this compound from its potential degradation products. The development of such a method typically involves forced degradation studies to generate these degradation products.
Q4: What are forced degradation studies and why are they important?
A4: Forced degradation studies involve subjecting the drug substance to harsh conditions (e.g., strong acids, bases, oxidation, heat, and light) to accelerate its degradation. These studies are crucial for identifying potential degradation products and for developing a stability-indicating analytical method that can resolve the parent drug from all significant degradants.
Q5: How should I store this compound for long-term use?
A5: For long-term storage, this compound should be kept as a dry powder in a dark environment at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for several months.[1] The stability of this compound in aqueous buffer solutions for extended periods is not well-documented and should be determined experimentally.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase composition or pH. | Optimize the mobile phase by adjusting the organic solvent ratio, buffer concentration, and pH. A gradient elution may be necessary to resolve all degradation products. |
| Column degradation. | Use a new column of the same type or a different column with alternative chemistry. | |
| Rapid degradation of this compound observed in all buffer conditions. | Inherent instability of the molecule in aqueous environments. | Consider the use of stabilizing excipients, such as antioxidants or chelating agents. Lyophilization of the formulation is another approach to enhance long-term stability. |
| High concentration of organic co-solvent from the stock solution. | Minimize the volume of the organic stock solution added to the buffer. Ensure the final co-solvent concentration is consistent across all experiments. | |
| Inconsistent or irreproducible stability data. | Fluctuation in storage temperature or light exposure. | Use calibrated temperature-controlled incubators and protect samples from light by using amber vials or covering them with aluminum foil. |
| Inaccurate buffer preparation. | Ensure accurate weighing of buffer components and precise pH adjustment using a calibrated pH meter. |
Experimental Protocols
Protocol 1: Development of a Stability-Indicating HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its degradation products.
1. Forced Degradation Study:
- Acid Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M HCl. Incubate at 60°C for 24-48 hours.
- Base Hydrolysis: Dissolve this compound in a suitable solvent and dilute with 0.1 M NaOH. Incubate at room temperature for 2-4 hours.
- Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
- Thermal Degradation: Heat the solid drug substance at 80°C for 48 hours.
- Photolytic Degradation: Expose a solution of this compound to UV light (254 nm) and visible light for an extended period.
2. HPLC Method Development:
- Column: A C18 reversed-phase column is a good starting point.
- Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is recommended.
- Detection: UV detection at a wavelength where this compound has maximum absorbance.
- Analysis: Analyze the stressed samples to ensure the separation of the main peak (this compound) from any degradation product peaks.
Protocol 2: this compound Stability Assessment in Buffer Solutions
This protocol describes how to evaluate the stability of this compound in different buffer solutions.
1. Buffer Preparation:
- Prepare a range of buffers with varying pH values (e.g., pH 4, 5, 6, 7, and 8). Common buffer systems include acetate, phosphate, and borate (B1201080) buffers.
2. Sample Preparation:
- Prepare a stock solution of this compound in DMSO.
- Dilute the stock solution into each buffer to a final concentration (e.g., 10 µg/mL). Ensure the final DMSO concentration is low (e.g., <1%).
3. Incubation:
- Aliquot the samples into amber vials.
- Incubate the vials at different temperatures (e.g., 4°C, 25°C, and 40°C).
4. Sample Analysis:
- At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each sample.
- Analyze the samples using the validated stability-indicating HPLC method.
5. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
- Determine the degradation kinetics (e.g., first-order or zero-order) and calculate the degradation rate constant (k) and half-life (t½).
Data Presentation
Quantitative data from stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Stability of this compound in Different pH Buffers at 25°C
| Buffer System | pH | % this compound Remaining (Mean ± SD) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| Acetate Buffer | 4.0 | |||
| 5.0 | ||||
| Phosphate Buffer | 6.0 | |||
| 7.0 | ||||
| Borate Buffer | 8.0 | |||
| Data in this table is for illustrative purposes and needs to be generated experimentally. |
Table 2: Effect of Temperature on this compound Stability in Phosphate Buffer (pH 7.0)
| Temperature (°C) | % this compound Remaining (Mean ± SD) at 24h | Degradation Rate Constant (k) (h⁻¹) | Half-life (t½) (h) |
| 4 | |||
| 25 | |||
| 40 | |||
| Data in this table is for illustrative purposes and needs to be generated experimentally. |
Visualizations
Diagrams created using Graphviz can illustrate experimental workflows and potential degradation pathways.
Caption: Workflow for assessing this compound stability.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: Overcoming Elsamitrucin Resistance
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Elsamitrucin in cancer cell lines. As specific research on this compound resistance is limited, this guide draws upon established principles of resistance to other topoisomerase I and II inhibitors, such as etoposide (B1684455) and camptothecin, which share similar mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: We are observing a decreased sensitivity of our cancer cell line to this compound over time. What are the potential mechanisms of acquired resistance?
A1: Acquired resistance to topoisomerase inhibitors like this compound is a multifaceted issue. The primary mechanisms can be categorized as follows:
-
Alterations in the Drug Target (Topoisomerases): This can involve mutations in the TOP1 or TOP2 genes that reduce the binding affinity of this compound to the topoisomerase enzymes. Alternatively, a decrease in the expression levels of these enzymes can lead to fewer available targets for the drug.
-
Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as cellular pumps to actively remove this compound from the cell, thereby lowering its intracellular concentration.[1]
-
Enhanced DNA Damage Repair: Since this compound induces DNA strand breaks, cancer cells can enhance their DNA repair pathways to counteract the drug's effects.[2] Upregulation of proteins involved in homologous recombination or non-homologous end joining can lead to more efficient repair of DNA lesions.
-
Activation of Pro-Survival Signaling Pathways: Alterations in cellular signaling pathways that promote cell survival and inhibit apoptosis (programmed cell death), such as the PI3K/Akt pathway, can render cells more resistant to the cytotoxic effects of this compound.
Q2: How can we experimentally confirm the mechanism of this compound resistance in our cell line?
A2: A systematic approach involving several experimental techniques is recommended to elucidate the resistance mechanism:
-
Quantify Resistance: Determine the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line and compare it to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
Analyze Topoisomerase Expression and Mutations: Use quantitative PCR (qPCR) and Western blotting to compare the mRNA and protein levels of topoisomerase I and II in sensitive and resistant cells. Sequence the respective genes to identify potential mutations.
-
Assess ABC Transporter Function: Employ functional assays, such as the Rhodamine 123 or Hoechst 33342 efflux assay using flow cytometry, to determine if there is increased drug efflux in the resistant cells. Overexpression of specific transporters can be confirmed by qPCR and Western blotting.
-
Evaluate DNA Repair Capacity: Assess the expression of key DNA repair proteins (e.g., RAD51, BRCA1) via Western blotting. Functional assays, such as comet assays or γH2AX foci formation, can be used to measure the extent of DNA damage and repair.
-
Profile Pro-Survival Pathways: Analyze the activation status of key proteins in pro-survival pathways (e.g., phosphorylation of Akt) using Western blotting.
Q3: What strategies can we employ to overcome this compound resistance?
A3: Overcoming resistance often involves a combination therapy approach:
-
ABC Transporter Inhibitors: Co-administration of this compound with an ABC transporter inhibitor, such as verapamil (B1683045) or elacridar, can block the efflux of the drug and restore its intracellular concentration.
-
DNA Repair Inhibitors: Combining this compound with inhibitors of DNA repair pathways, such as PARP inhibitors (e.g., olaparib), can prevent the repair of drug-induced DNA damage and enhance cytotoxicity.
-
Targeting Pro-Survival Pathways: The use of inhibitors targeting pro-survival pathways, such as PI3K inhibitors, in combination with this compound can sensitize resistant cells to apoptosis.
-
Combination Chemotherapy: Employing this compound in combination with other chemotherapeutic agents that have different mechanisms of action can be an effective strategy to target multiple cellular pathways and reduce the likelihood of resistance.[3]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in our experiments.
| Potential Cause | Troubleshooting Steps |
| Cell Seeding Density | Optimize and standardize the initial cell seeding density. Cell density can significantly affect drug response. |
| Drug Stability | Prepare fresh dilutions of this compound for each experiment. Verify the stability of the drug under your experimental conditions. |
| Assay Endpoint | Ensure the assay duration is appropriate for the cell line's doubling time and allows for the drug to exert its effect. A typical endpoint is 48-72 hours.[4][5] |
| Cell Line Integrity | Regularly perform cell line authentication (e.g., STR profiling) and check for mycoplasma contamination. |
Issue 2: We suspect ABC transporter-mediated efflux, but Western blotting does not show a significant increase in P-gp expression.
| Potential Cause | Troubleshooting Steps |
| Other ABC Transporters | Investigate the expression of other ABC transporters known to be involved in multidrug resistance, such as MRP1 (ABCC1) and BCRP (ABCG2). |
| Post-Translational Modifications | Consider that transporter activity can be regulated by post-translational modifications (e.g., phosphorylation) without changes in total protein expression. |
| Functional vs. Expression Level | Rely on functional efflux assays (e.g., Rhodamine 123 efflux) as the primary indicator of transporter activity. These assays measure the actual pumping function. |
Data Presentation
Table 1: Common Mechanisms of Resistance to Topoisomerase Inhibitors
| Mechanism | Description | Key Molecules Involved |
| Target Alteration | Reduced drug binding or target availability. | Topoisomerase I (TOP1), Topoisomerase II (TOP2A/B) |
| Increased Drug Efflux | Active removal of the drug from the cell. | P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), BCRP (ABCG2) |
| Enhanced DNA Repair | Increased capacity to repair drug-induced DNA damage. | PARP, BRCA1, RAD51, ERCC1[2] |
| Pro-Survival Signaling | Activation of pathways that inhibit apoptosis. | PI3K, Akt, NF-κB |
Table 2: Potential Combination Therapies to Overcome this compound Resistance
| Therapeutic Strategy | Example Agent | Mechanism of Action |
| ABC Transporter Inhibition | Verapamil, Elacridar | Blocks the efflux of this compound, increasing intracellular concentration. |
| DNA Repair Inhibition | Olaparib (PARP inhibitor) | Prevents the repair of this compound-induced DNA single-strand breaks. |
| Pro-Survival Pathway Inhibition | Pictilisib (PI3K inhibitor) | Inhibits the PI3K/Akt pathway, promoting apoptosis. |
| Combination Chemotherapy | Cisplatin | Induces a different form of DNA damage, leading to synergistic cell killing. |
Experimental Protocols
Protocol 1: Determination of IC50 by MTT Assay
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare a serial dilution of this compound in a culture medium. Remove the old medium and add the drug dilutions to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[4]
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the drug concentration and determine the IC50 value using non-linear regression analysis.[5][6]
Protocol 2: ABC Transporter Functional Assay (Rhodamine 123 Efflux)
-
Cell Preparation: Harvest cells and resuspend them in a suitable buffer.
-
Dye Loading: Incubate the cells with Rhodamine 123, a fluorescent substrate of P-gp, to allow for its accumulation.
-
Efflux Initiation: Wash the cells to remove the excess dye and resuspend them in a fresh, dye-free medium to initiate the efflux. To test for inhibition, include a known P-gp inhibitor (e.g., verapamil) in one of the samples.
-
Flow Cytometry Analysis: Analyze the intracellular fluorescence of the cells at different time points using a flow cytometer.
-
Data Interpretation: A lower intracellular fluorescence in the resistant cells compared to the sensitive cells indicates increased efflux. The reversal of this phenotype in the presence of a P-gp inhibitor confirms the involvement of this transporter.[7]
Visualizations
Caption: Key molecular pathways contributing to this compound resistance.
References
- 1. Etoposide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Drug Transporter Function Using Fluorescent Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Elsamitrucin in cellular assays
This technical support center is designed for researchers, scientists, and drug development professionals working with Elsamitrucin. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret your cellular assays, with a focus on minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antineoplastic antibiotic that exhibits a dual mechanism of action. It functions as a topoisomerase I and II inhibitor, trapping the enzyme-DNA cleavage complex and leading to DNA strand breaks.[1][2] Additionally, this compound intercalates into guanine-cytosine (G-C) rich sequences of DNA, further disrupting DNA replication and transcription.[2]
Q2: I'm observing a cellular effect at a high concentration of this compound. How can I be sure it's an on-target effect?
High concentrations of any compound can lead to off-target effects. To determine if the observed effect is due to the inhibition of topoisomerase, a dose-response experiment is crucial. On-target effects should typically occur at concentrations consistent with the IC50 for cytotoxicity and target engagement. Effects that only manifest at significantly higher concentrations are more likely to be off-target. It is also recommended to compare the effects with a structurally related but inactive compound if available, or with other topoisomerase inhibitors with different chemical scaffolds.
Q3: Can this compound affect gene expression? How do I differentiate between on-target and off-target transcriptional changes?
Yes, as a topoisomerase inhibitor and DNA intercalator, this compound can significantly alter gene expression.
To distinguish between on-target and off-target effects on the transcription of a gene of interest, consider the following:
-
Target Knockdown/Knockout: The most definitive method is to use cells where TOP1 and/or TOP2B (the primary isoform responsible for transcription-related functions) have been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR-Cas9). If the gene expression change persists in the absence of the target, it is likely an off-target effect.
-
Time-Course Analysis: On-target effects related to topoisomerase inhibition and DNA damage response are often rapid. Analyze gene expression at multiple time points after this compound treatment.
-
Promoter Analysis: this compound intercalates into G-C rich sequences. Analyzing the G-C content of your gene of interest's promoter region might provide clues, although this is not definitive.
Q4: Are there known off-targets for this compound?
Troubleshooting Guides
Problem 1: High background cytotoxicity or unexpected cell death.
-
Question: I'm seeing widespread cell death even at low concentrations of this compound, and it doesn't seem to correlate with markers of DNA damage. What could be the cause?
-
Possible Cause: This could be due to an off-target effect on a critical cellular pathway unrelated to topoisomerase inhibition, or it could be an artifact of the assay conditions.
-
Troubleshooting Steps:
-
Confirm Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to topoisomerase I and/or II in your cells at the concentrations you are using.
-
Use Target-Deficient Cell Lines: Compare the cytotoxic effects in wild-type cells versus cells lacking topoisomerase I or with reduced levels of topoisomerase II. If the cytotoxicity persists in the absence of the intended targets, it is likely an off-target effect.
-
Orthogonal Assays: Use multiple, mechanistically distinct assays to measure cell viability (e.g., MTT, CellTiter-Glo, and a membrane integrity assay like Trypan Blue exclusion). Discrepancies between assays can indicate compound interference with a specific assay's chemistry.
-
Control Compound: If possible, include a structurally similar but inactive analog of this compound in your experiments. This can help differentiate between specific and non-specific effects.
-
Problem 2: Inconsistent IC50 values across different cell lines.
-
Question: The IC50 value for this compound varies significantly between the different cancer cell lines I'm testing. Why is this happening?
-
Possible Causes:
-
Different expression levels of Topoisomerases: Cell lines can have varying endogenous levels of topoisomerase I and II.
-
DNA repair capacity: The efficiency of the DNA damage response and repair pathways can differ between cell lines.
-
Drug efflux pumps: Overexpression of multidrug resistance pumps (e.g., P-glycoprotein) can reduce the intracellular concentration of this compound.
-
Cellular proliferation rate: Faster-dividing cells may be more sensitive to DNA replication inhibitors.
-
-
Troubleshooting Steps:
-
Quantify Target Expression: Use western blotting or qPCR to determine the relative expression levels of TOP1 and TOP2A/B in your panel of cell lines.
-
Assess DNA Repair Pathway Status: Evaluate the expression and activity of key DNA damage response proteins (e.g., ATM, ATR, DNA-PK).
-
Use Efflux Pump Inhibitors: Co-treat cells with a known inhibitor of multidrug resistance pumps (e.g., verapamil) to see if it sensitizes resistant cells to this compound.
-
Correlate with Proliferation Rate: Measure the doubling time of your cell lines and correlate it with their sensitivity to this compound.
-
Quantitative Data
Table 1: Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Receptor Status | IC50 (µg/mL) |
| MCF7 | ER+ | 0.25 |
| MDA-MB-231 | ER- | 0.21 |
Data from in vitro studies. IC50 values can vary based on experimental conditions.
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Analysis of DNA Damage (γH2AX Staining)
This immunofluorescence protocol detects the phosphorylation of H2AX (γH2AX), a marker for DNA double-strand breaks.
Materials:
-
Cells cultured on coverslips or in chamber slides
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-γH2AX
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with this compound at the desired concentration and for the appropriate time. Include a vehicle control.
-
Wash cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash twice with PBS.
-
Block for 1 hour at room temperature with blocking buffer.
-
Incubate with the primary anti-γH2AX antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Counterstain with DAPI for 5 minutes.
-
Mount the coverslips and visualize using a fluorescence microscope.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium (B1200493) iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated and control cells
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G1, S, and G2/M phases.
Visualizations
Caption: Mechanism of action of this compound leading to apoptosis.
Caption: Workflow for distinguishing on-target vs. off-target effects.
References
Technical Support Center: Optimizing Elsamitrucin Concentration for Cytotoxicity Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Elsamitrucin concentration for cytotoxicity studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterocyclic antineoplastic antibiotic. Its primary mechanism of action involves intercalating into DNA, particularly at guanine-cytosine (G-C) rich sequences, and inhibiting topoisomerase I and II. This leads to single-strand DNA breaks and subsequent inhibition of DNA replication, ultimately inducing apoptosis (programmed cell death) in cancer cells.[1][2]
Q2: What is a suitable starting concentration range for this compound in a cytotoxicity assay?
A2: Based on available data, the half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cancer cell line. A broad starting range for a dose-response experiment would be from 1 nM to 100 µM. This range should allow for the determination of the specific IC50 value for your cell line of interest.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM). It is crucial to use anhydrous, high-purity DMSO to ensure the stability of the compound. The stock solution should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Due to its poor aqueous solubility, dissolving this compound directly in cell culture media is not recommended as it may lead to precipitation.
Q4: What is the optimal incubation time for this compound treatment?
A4: The optimal incubation time will depend on the cell line's doubling time and the specific experimental endpoint. For cell viability assays such as the MTT assay, typical incubation times range from 24 to 72 hours. It is advisable to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the most appropriate incubation period for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells per well. 2. Edge effects: Evaporation in the outer wells of the microplate. 3. Compound precipitation: this compound precipitating out of solution in the media. | 1. Ensure a homogeneous single-cell suspension before and during plating. Mix the cell suspension gently between seeding each plate. 2. Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity. 3. Visually inspect the wells for any precipitate after adding this compound. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all wells. Consider pre-warming the media before adding the drug solution. |
| No significant cytotoxicity observed | 1. Sub-optimal concentration range: The tested concentrations are too low. 2. Short incubation time: The treatment duration is insufficient to induce cell death. 3. Cell line resistance: The chosen cell line may be intrinsically resistant to this compound. 4. Compound degradation: this compound may be unstable in the culture conditions. | 1. Test a wider range of concentrations, extending to higher doses (e.g., up to 100 µM). 2. Perform a time-course experiment to determine if a longer incubation is necessary. 3. Verify the sensitivity of your cell line with a known positive control for topoisomerase inhibitors. 4. Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution. |
| Unexpectedly high cytotoxicity in control wells | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Cell health issues: Cells are not healthy or are at a high passage number. 3. Contamination: Mycoplasma or other microbial contamination. | 1. Ensure the final DMSO concentration is below 0.5% (v/v), and ideally below 0.1%. Include a vehicle control (cells treated with the same concentration of DMSO without this compound). 2. Use cells with a low passage number and ensure they are in the logarithmic growth phase. 3. Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µg/mL) | Citation |
| MCF7 | Breast (ER+) | 0.25 | [3] |
| MDA-MB-231 | Breast (ER-) | 0.21 | [3] |
Note: The IC50 values can vary depending on the experimental conditions such as cell density, incubation time, and the specific cytotoxicity assay used.
Experimental Protocols
Detailed Protocol for MTT Cytotoxicity Assay with this compound
This protocol is a general guideline and may require optimization for specific cell lines and laboratory conditions.
1. Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well flat-bottom sterile cell culture plates
-
Appropriate complete cell culture medium
-
Phosphate-buffered saline (PBS), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS), sterile-filtered and protected from light
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest cells that are in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >95%).
-
Dilute the cell suspension to the optimal seeding density in pre-warmed complete culture medium. The optimal density needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
3. This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a two-fold or ten-fold serial dilution to cover a wide concentration range.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., <0.5%).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions.
-
Include the following controls:
-
Vehicle control: Cells treated with medium containing the same concentration of DMSO as the highest this compound concentration.
-
Untreated control: Cells in complete medium only.
-
Blank: Medium only (no cells).
-
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT. For adherent cells, aspirate the medium. For suspension cells, centrifuge the plate and then aspirate the supernatant.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.
5. Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value.
Visualizations
Figure 1: Experimental workflow for determining the IC50 of this compound using an MTT assay.
Figure 2: Simplified signaling pathway of this compound-induced apoptosis.
References
Technical Support Center: Troubleshooting Elsamitrucin Precipitation in Aqueous Solutions
For researchers, scientists, and drug development professionals utilizing Elsamitrucin, maintaining its solubility in aqueous solutions is critical for experimental success and data reproducibility. Due to its hydrophobic nature, this compound is prone to precipitation, which can significantly impact its bioactivity and lead to inaccurate results. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges associated with this compound precipitation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound precipitation in aqueous solutions?
A1: this compound precipitation is primarily driven by its low aqueous solubility. The most common triggers for precipitation during experimental use include:
-
Solvent Shock: Rapidly diluting a concentrated this compound stock solution (typically in an organic solvent like DMSO) into an aqueous buffer can cause the compound to crash out of solution due to the sudden change in solvent polarity.
-
High Final Concentration: Exceeding the solubility limit of this compound in the final aqueous medium will inevitably lead to precipitation.
-
pH Shift: The solubility of many compounds, particularly those with ionizable groups, is pH-dependent. While specific data for this compound is limited, shifts in the pH of the medium during an experiment could potentially alter its solubility.
-
Temperature Fluctuations: Changes in temperature can affect the solubility of compounds. Cooling of a solution can decrease solubility and lead to precipitation.
-
Interactions with Media Components: Components in complex cell culture media, such as salts and proteins, can sometimes interact with the compound and reduce its solubility.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound for in vitro studies. It is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should be kept as low as possible, ideally below 0.5% (v/v), and for many sensitive cell lines, below 0.1% (v/v). It is crucial to include a vehicle control (media with the same final DMSO concentration without this compound) in all experiments to account for any solvent effects.
Troubleshooting Guides
Issue 1: Immediate Precipitation Upon Dilution of DMSO Stock in Aqueous Buffer
This is often due to "solvent shock," where the rapid change in polarity causes the hydrophobic this compound to aggregate and precipitate.
Solution Workflow:
Technical Support Center: Enhancing the Therapeutic Index of Elsamitrucin
Welcome to the technical support center for Elsamitrucin research. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments aimed at enhancing the therapeutic index of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a heterocyclic antineoplastic antibiotic. Its primary mechanism of action involves intercalating into DNA at guanine-cytosine (G-C) rich sequences. This interaction leads to the inhibition of topoisomerase I and II, enzymes crucial for DNA replication and repair. The inhibition of these enzymes results in single-strand DNA breaks, ultimately leading to the inhibition of DNA replication and cell death.[1][2]
Q2: What are the known toxicities associated with this compound?
A2: Clinical studies have indicated that this compound's toxicity profile is relatively mild compared to some other chemotherapeutic agents. The main toxicities observed include mild nausea and vomiting, reversible hepatotoxicity, and malaise. Notably, myelosuppression (a decrease in the production of blood cells) has not been a significant toxicity associated with this compound.[3]
Q3: What are the primary strategies to improve the therapeutic index of this compound?
A3: The two main strategies to enhance the therapeutic index of this compound, and other anticancer agents, are through the development of novel drug delivery systems and the use of combination therapies. Drug delivery systems, such as nanoparticles, aim to increase the drug's concentration at the tumor site while minimizing exposure to healthy tissues. Combination therapies involve using this compound with other drugs to achieve a synergistic effect, allowing for lower, less toxic doses of each agent.
Troubleshooting Guides
Problem 1: High variability in in vitro cytotoxicity assays.
-
Possible Cause: Inconsistent cell seeding density, variations in drug concentration, or issues with the viability assay itself.
-
Troubleshooting Steps:
-
Optimize Cell Seeding: Perform a cell titration experiment to determine the optimal seeding density for your chosen cell line and assay duration. Ensure a single-cell suspension before seeding to avoid clumps.
-
Accurate Drug Dilutions: Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing.
-
Assay Controls: Include appropriate controls in every assay: untreated cells (negative control), vehicle control (if this compound is dissolved in a solvent like DMSO), and a positive control (a known cytotoxic agent).
-
Validate Viability Assay: If using an MTT or similar colorimetric assay, ensure the formazan (B1609692) crystals are fully dissolved before reading the absorbance. Consider alternative viability assays like trypan blue exclusion or a fluorescence-based live/dead assay to confirm results.
-
Problem 2: Difficulty in observing topoisomerase inhibition.
-
Possible Cause: Inactive enzyme, incorrect buffer conditions, or inappropriate substrate.
-
Troubleshooting Steps:
-
Enzyme Activity Check: Before testing this compound, validate the activity of your purified topoisomerase I or II with a known inhibitor (e.g., camptothecin (B557342) for topoisomerase I, etoposide (B1684455) for topoisomerase II).
-
Buffer Optimization: Ensure the reaction buffer contains the necessary co-factors, such as ATP and MgCl2 for topoisomerase II. The pH of the buffer should also be optimal for enzyme activity.
-
Substrate Quality: Use high-quality supercoiled plasmid DNA (for topoisomerase I relaxation assays) or kinetoplast DNA (for topoisomerase II decatenation assays). Verify the integrity of the DNA on an agarose (B213101) gel.
-
Problem 3: Lack of synergistic effect in combination therapy studies.
-
Possible Cause: Antagonistic or additive drug interaction, inappropriate drug ratio, or suboptimal dosing schedule.
-
Troubleshooting Steps:
-
Assess Synergy Systematically: Use the Chou-Talalay method to calculate a Combination Index (CI). A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.
-
Vary Drug Ratios: Test a matrix of concentrations for both this compound and the combination drug to identify the optimal synergistic ratio.
-
Experiment with Dosing Schedules: Investigate sequential versus concurrent administration of the drugs. For example, pre-treating cells with one drug for a period before adding the second may enhance the synergistic effect.
-
Quantitative Data
Table 1: Representative IC50 Values of Topoisomerase Inhibitors in Various Cancer Cell Lines
| Drug | Cancer Cell Line | IC50 (µM) | Citation |
| Doxorubicin | MCF-7 (Breast) | 0.5 - 2 | |
| Doxorubicin | HeLa (Cervical) | 0.2 - 1 | |
| Etoposide | A549 (Lung) | 5 - 20 | |
| Etoposide | HL-60 (Leukemia) | 0.5 - 5 | |
| Camptothecin | HT-29 (Colon) | 0.01 - 0.1 |
Experimental Protocols
MTT Cytotoxicity Assay
This protocol is for determining the cytotoxic effect of this compound on a cancer cell line.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO (or other appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of this compound. Include vehicle-only controls.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of this compound to inhibit the decatenating activity of topoisomerase II.
-
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.5 M NaCl, 100 mM MgCl2, 20 mM DTT, 10 mM ATP)
-
This compound and a known inhibitor (e.g., etoposide)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose gel (1%) and electrophoresis apparatus
-
DNA stain (e.g., ethidium (B1194527) bromide)
-
UV transilluminator and imaging system
-
-
Procedure:
-
Prepare reaction mixtures containing 1x topoisomerase II reaction buffer, kDNA (e.g., 200 ng), and varying concentrations of this compound or control inhibitor.
-
Add a fixed amount of purified topoisomerase II enzyme to each reaction mixture.
-
Incubate the reactions at 37°C for 30 minutes.
-
Stop the reaction by adding the stop solution/loading dye containing SDS and proteinase K.
-
Load the samples onto a 1% agarose gel.
-
Perform electrophoresis to separate the catenated kDNA (remains in the well) from the decatenated minicircles (migrate into the gel).
-
Stain the gel with a DNA stain and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated DNA.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for an MTT cytotoxicity assay.
Caption: Logic of combination therapy for enhanced therapeutic index.
References
Technical Support Center: Mitigating Anthracycline-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering hepatotoxicity in animal models following the administration of anthracycline chemotherapeutics, such as doxorubicin (B1662922).
Troubleshooting Guide & FAQs
Q1: We are observing elevated liver enzymes (ALT, AST) in our rat model following doxorubicin administration. What are the typical mechanisms behind this hepatotoxicity?
A1: Doxorubicin-induced hepatotoxicity is a known complication and is primarily driven by a few key mechanisms.[1][2][3] The liver is central to the detoxification of many compounds, and doxorubicin administration can overwhelm its capacity, leading to cellular damage.[2] The primary mechanisms include:
-
Oxidative Stress: Doxorubicin's quinone moiety can be converted into a semiquinone, which then reacts with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) anions and hydrogen peroxide.[3] This leads to lipid peroxidation of cellular membranes and depletion of endogenous antioxidants such as glutathione (B108866) (GSH), causing significant oxidative damage to hepatocytes.[1][4]
-
Inflammation: The initial oxidative damage triggers an inflammatory response.[1][5] This involves the activation of signaling pathways like NF-κB, leading to the release of pro-inflammatory cytokines such as TNF-α and various interleukins, which further contribute to tissue injury.[1][5][6]
-
Apoptosis: Doxorubicin can induce programmed cell death (apoptosis) in hepatocytes.[1] This is often mediated by the activation of caspases and alterations in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[1][6]
-
Mitochondrial Dysfunction: As the powerhouse of the cell, mitochondria are a key target of doxorubicin-induced damage, which can disrupt cellular energy metabolism and amplify oxidative stress.[3][7]
Q2: Our experimental protocol involves a single high dose of doxorubicin, and we are seeing acute liver failure in a significant portion of our mice. What are our options to reduce this acute toxicity while still modeling hepatotoxicity?
A2: A single high dose of doxorubicin can indeed lead to acute and severe hepatotoxicity. To mitigate this while still inducing a measurable level of liver injury, consider the following adjustments:
-
Dose Reduction and Cumulative Dosing: Instead of a single high dose, administering a lower dose of doorubicin repeatedly over a period can create a more clinically relevant model of cumulative toxicity.[8] This approach often results in more chronic and less acutely lethal liver damage.
-
Pre-treatment with a Hepatoprotective Agent: Administering a known hepatoprotective agent prior to doxorubicin can help attenuate the most severe effects. This is a common strategy to study the mechanisms of both the toxic drug and the protective agent.
-
Choice of Animal Model: Different strains and species of rodents can exhibit varying sensitivities to doxorubicin. A pilot study with different strains may identify one that is more resistant to the acute lethal effects at your target dose.
Q3: We are planning to test a novel antioxidant compound to mitigate doxorubicin-induced hepatotoxicity. What are the key biomarkers we should be measuring?
A3: To comprehensively assess the efficacy of a novel antioxidant, a multi-faceted approach to biomarker measurement is recommended. Key markers to consider include:
-
Serum Liver Enzymes: Alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are standard indicators of hepatocellular damage.[4][5][9] Alkaline phosphatase (ALP) can also be measured to assess for cholestatic injury.[5]
-
Oxidative Stress Markers:
-
Inflammatory Cytokines: Measurement of TNF-α, IL-6, and IL-1β can quantify the inflammatory response.[6]
-
Apoptosis Markers:
-
Histopathology: Microscopic examination of liver tissue sections stained with Hematoxylin and Eosin (H&E) is crucial to assess structural changes like necrosis, inflammation, and steatosis.[1]
Q4: Can we use a combination of therapeutic agents to achieve better hepatoprotection against doxorubicin?
A4: Yes, combination therapy is a promising approach. Given that doxorubicin-induced hepatotoxicity is multifactorial, targeting multiple pathways simultaneously may offer synergistic protection. For example, combining an antioxidant with an anti-inflammatory agent could be more effective than either agent alone. When designing such an experiment, it is crucial to include control groups for each agent individually to demonstrate the additive or synergistic effect of the combination.
Quantitative Data from Preclinical Studies
The following tables summarize the effects of various protective agents on key biomarkers of doxorubicin-induced hepatotoxicity in animal models.
Table 1: Effects of Protective Agents on Serum Liver Enzymes in Doxorubicin-Treated Rats
| Protective Agent | Dose of Protective Agent | Doxorubicin Dose | Animal Model | Change in ALT | Change in AST | Reference |
| Diosmin | 100 mg/kg, orally | 20 mg/kg, i.p. | Wistar Rats | ↓ | ↓ | [5] |
| Diosmin | 200 mg/kg, orally | 20 mg/kg, i.p. | Wistar Rats | ↓ | ↓ | [5] |
| Omega-3 Fatty Acids | 25 mg/kg, orally | 20 mg/kg, i.p. | Rats | ↓ 42% | ↓ | [4] |
| Omega-3 Fatty Acids | 50 mg/kg, orally | 20 mg/kg, i.p. | Rats | ↓ 63% | ↓ | [4] |
| Omega-3 Fatty Acids | 100 mg/kg, orally | 20 mg/kg, i.p. | Rats | ↓ 68% | ↓ | [4] |
| Pravastatin | 20 mg/kg/day, p.o. | 15 mg/kg, i.p. | SD Rats | ↓ | ↓ | [10] |
| Trimetazidine | 10 mg/kg/day | 3.7 mg/kg/day | ↓ | ↓ | [10] |
Table 2: Effects of Protective Agents on Oxidative Stress Markers in Doxorubicin-Treated Rats
| Protective Agent | Dose of Protective Agent | Doxorubicin Dose | Animal Model | Change in MDA | Change in GSH | Change in SOD | Change in CAT | Reference |
| Diosmin | 100 mg/kg, orally | 20 mg/kg, i.p. | Wistar Rats | ↓ | ↑ | ↑ | ↑ | [5] |
| Diosmin | 200 mg/kg, orally | 20 mg/kg, i.p. | Wistar Rats | ↓ | ↑ | ↑ | ↑ | [5] |
| Omega-3 Fatty Acids | 25, 50, 100 mg/kg, orally | 20 mg/kg, i.p. | Rats | ↓ | ↑ | [4] | ||
| Dioscin | Mice | ↓ | ↑ | ↑ | [6] | |||
| Lutein | 40 mg/kg, i.p. | 15 mg/kg, i.p. | Wistar Rats | ↓ | ↑ | ↑ | ↑ | [1] |
Key Signaling Pathways and Experimental Workflows
Signaling Pathways in Doxorubicin-Induced Hepatotoxicity
The following diagram illustrates the interconnected pathways involved in doxorubicin-induced liver injury. Doxorubicin initiates cellular damage primarily through the generation of reactive oxygen species (ROS), which leads to oxidative stress, inflammation, and apoptosis.
Caption: Key signaling pathways in doxorubicin-induced hepatotoxicity.
General Experimental Workflow for Assessing Hepatoprotective Agents
This workflow outlines a typical experimental design for evaluating the efficacy of a potential hepatoprotective compound against doxorubicin-induced liver injury in an animal model.
Caption: A general experimental workflow for preclinical assessment.
Detailed Experimental Protocols
Protocol 1: Induction of Doxorubicin Hepatotoxicity in Rats
Objective: To induce a consistent and measurable level of hepatotoxicity in rats using doxorubicin.
Materials:
-
Male Wistar rats (200-250g)
-
Doxorubicin hydrochloride
-
Sterile 0.9% saline
-
Animal handling and injection equipment
Procedure:
-
Acclimatization: House the rats in a controlled environment (12h light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week prior to the experiment.
-
Doxorubicin Preparation: Dissolve doxorubicin hydrochloride in sterile 0.9% saline to the desired concentration.
-
Induction: Administer a single intraperitoneal (i.p.) injection of doxorubicin at a dose of 15-20 mg/kg body weight.[1][5] The control group should receive an equivalent volume of sterile saline.
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in behavior.
-
Endpoint: At a predetermined time point (e.g., 48-72 hours post-injection), euthanize the animals and collect blood and liver tissue for analysis.
Protocol 2: Evaluation of a Hepatoprotective Agent
Objective: To assess the ability of a test compound to mitigate doxorubicin-induced hepatotoxicity.
Materials:
-
Male Wistar rats (200-250g)
-
Doxorubicin hydrochloride
-
Test compound (e.g., Diosmin)
-
Appropriate vehicle for the test compound (e.g., corn oil, water)
-
Sterile 0.9% saline
-
Animal handling, gavage, and injection equipment
Procedure:
-
Acclimatization: As described in Protocol 1.
-
Group Allocation: Randomly divide the animals into at least four groups:
-
Group 1: Control (vehicle only)
-
Group 2: Doxorubicin only (vehicle + doxorubicin)
-
Group 3: Test compound only (test compound + saline)
-
Group 4: Test compound + Doxorubicin
-
-
Pre-treatment: Administer the test compound or its vehicle orally (by gavage) or via the appropriate route for a specified period (e.g., 7-28 days) before doxorubicin administration.[4]
-
Doxorubicin Induction: On the final day of pre-treatment, administer a single i.p. injection of doxorubicin (15-20 mg/kg) to Groups 2 and 4. Administer saline to Groups 1 and 3.[1][5]
-
Post-treatment Monitoring and Sample Collection: Continue to monitor the animals and collect samples as described in Protocol 1.
-
Analysis: Perform biochemical assays on serum (ALT, AST, etc.) and liver homogenates (MDA, GSH, etc.), and conduct histopathological examination of liver tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. New molecular and biochemical insights of doxorubicin-induced hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Doxorubicin-induced hepatic toxicity in rats: Mechanistic protective role of Omega-3 fatty acids through Nrf2/HO-1 activation and PI3K/Akt/GSK-3β axis modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diosmin Alleviates Doxorubicin-Induced Liver Injury via Modulation of Oxidative Stress-Mediated Hepatic Inflammation and Apoptosis via NfkB and MAPK Pathway: A Preclinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Protective Effects of Dioscin Against Doxorubicin-Induced Hepatotoxicity Via Regulation of Sirt1/FOXO1/NF-κb Signal [frontiersin.org]
- 7. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. publish.kne-publishing.com [publish.kne-publishing.com]
Technical Support Center: Elsamitrucin and Related Topoisomerase II Inhibitors - Formulation for In Vivo Delivery
Disclaimer: Publicly available information on the specific formulation of Elsamitrucin for in vivo delivery is limited. This guide utilizes Doxorubicin , a well-characterized topoisomerase II inhibitor with similar mechanisms of action (DNA intercalation), as a representative compound to address common formulation challenges. The principles and troubleshooting steps provided here are intended to be a valuable resource for researchers working with this compound and other poorly soluble anticancer agents.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating this compound for in vivo delivery?
A1: Based on its structural similarities to other DNA intercalating agents, the primary challenges with this compound formulation are expected to be:
-
Poor Aqueous Solubility: Like many potent anticancer compounds, this compound is likely hydrophobic, making it difficult to dissolve in aqueous solutions suitable for intravenous administration. This can lead to precipitation and low bioavailability.
-
Chemical Instability: The complex structure of this compound may be susceptible to degradation under certain pH and temperature conditions, impacting its therapeutic efficacy.
-
Toxicity and Off-Target Effects: Systemic administration of potent cytotoxins like this compound can lead to significant side effects. Encapsulation in a delivery system can help to mitigate these toxicities.
-
Rapid Clearance: The body's reticuloendothelial system (RES) can quickly clear foreign particles, including drug formulations, from circulation, reducing the time the drug has to reach the tumor site.
Q2: What formulation strategies are commonly used for poorly soluble topoisomerase II inhibitors like this compound?
A2: Nanoparticle-based delivery systems are the most common and effective strategies for overcoming the challenges mentioned above. These include:
-
Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. PEGylated (stealth) liposomes are often used to improve circulation time.[1][2][3]
-
Polymeric Nanoparticles: These are solid particles made from biodegradable polymers that can encapsulate the drug within their matrix.
-
Nanosuspensions: This approach involves reducing the drug's particle size to the nanometer range and stabilizing it with surfactants, which can improve the dissolution rate.[4]
Q3: How can I improve the stability of my this compound formulation?
A3: To improve stability, consider the following:
-
pH Optimization: Determine the optimal pH for this compound's stability and incorporate appropriate buffers in your formulation.
-
Excipient Selection: Use stabilizing excipients such as cryoprotectants (for lyophilized formulations) and antioxidants.
-
Storage Conditions: Store the formulation at recommended temperatures (often refrigerated) and protect it from light.
-
Lyophilization: Freeze-drying the formulation can significantly improve its long-term stability.
Troubleshooting Guides
Low Drug Loading/Encapsulation Efficiency
| Symptom | Possible Cause | Suggested Solution |
| Low encapsulation of a hydrophobic drug like this compound in liposomes. | Inefficient drug partitioning into the lipid bilayer. | - Optimize the lipid composition: Increase the proportion of lipids with higher phase transition temperatures or include charged lipids to enhance interaction with the drug. - Use a remote loading method: For weakly basic drugs, an ammonium (B1175870) sulfate (B86663) gradient can significantly improve loading efficiency. |
| Drug precipitates during nanoparticle formulation. | The drug's solubility in the organic solvent is insufficient, or the solvent is removed too quickly. | - Screen for a better organic solvent system. - Optimize the solvent evaporation rate: A slower, more controlled evaporation can prevent premature drug precipitation. |
| Inconsistent drug loading between batches. | Variability in the formulation process. | - Standardize all process parameters: Precisely control temperature, mixing speed, and solvent addition rates. - Ensure consistent quality of raw materials. |
Formulation Instability (Aggregation, Drug Leakage)
| Symptom | Possible Cause | Suggested Solution |
| Nanoparticle aggregation over time. | Insufficient surface stabilization. | - Increase the concentration of the stabilizing agent (e.g., PEG-lipid, Poloxamer). - Optimize the surface charge: Introducing a charged lipid can increase electrostatic repulsion between particles. |
| Premature drug release from liposomes. | The lipid bilayer is too fluid at physiological temperatures. | - Incorporate cholesterol into the lipid bilayer (typically 30-50 mol%) to increase rigidity. - Use lipids with a higher phase transition temperature (Tm), such as DSPC instead of DPPC. |
| Drug degradation in the formulation. | Hydrolysis or oxidation of the drug. | - Adjust the pH of the formulation to a range where the drug is most stable. - Include antioxidants (e.g., ascorbic acid, alpha-tocopherol) in the formulation. |
Quantitative Data Summary
The following tables provide representative data for Doxorubicin formulations, which can serve as a benchmark for developing this compound delivery systems.
Table 1: Physicochemical Properties of Doxorubicin
| Property | Value |
| Molecular Weight | 543.5 g/mol |
| Solubility in Water | 10 mg/mL |
| pKa | 8.2 |
| LogP | 1.27 |
Table 2: Comparison of Doxorubicin Formulations
| Formulation | Particle Size (nm) | Encapsulation Efficiency (%) | In Vivo Efficacy (Model) | Reference |
| Free Doxorubicin | N/A | N/A | Moderate (Murine Sarcoma) | [1] |
| Doxil® (PEGylated Liposomal Doxorubicin) | 80-90 | >95% | High (Various solid tumors) | [1] |
| Doxorubicin-loaded Polymeric Micelles | 50-100 | ~90% | High (Breast Cancer Xenograft) | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG2000
-
This compound
-
Chloroform/Methanol solvent mixture (2:1 v/v)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Extruder with polycarbonate membranes (100 nm pore size)
Procedure:
-
Dissolve DPPC, cholesterol, and DSPE-PEG2000 in the chloroform/methanol mixture in a round-bottom flask.
-
Add this compound to the lipid solution.
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film.
-
Further, dry the film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid Tm.
-
To obtain unilamellar vesicles of a defined size, subject the liposomal suspension to extrusion through 100 nm polycarbonate membranes.
-
Remove the unencapsulated drug by dialysis or size exclusion chromatography.
Protocol 2: Preparation of this compound-Loaded Polymeric Nanoparticles via Emulsion-Solvent Evaporation
Materials:
-
Poly(lactic-co-glycolic acid) (PLGA)
-
This compound
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
High-speed homogenizer or sonicator
-
Magnetic stirrer
Procedure:
-
Dissolve PLGA and this compound in DCM to form the organic phase.
-
Add the organic phase to the aqueous PVA solution.
-
Emulsify the mixture using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.
-
Stir the emulsion at room temperature for several hours to allow the DCM to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation and wash them several times with deionized water to remove excess PVA and unencapsulated drug.
-
Resuspend the nanoparticle pellet in an appropriate buffer or lyophilize for long-term storage.
Visualizations
Signaling Pathway of Topoisomerase II Inhibitors
Caption: Mechanism of action of this compound as a topoisomerase II inhibitor.
Experimental Workflow for Formulation Development
Caption: A logical workflow for the development and evaluation of an this compound formulation.
References
- 1. Advances and Challenges of Liposome Assisted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Liposomal Formulations in Clinical Use Progress Challenges and Future Directions[v1] | Preprints.org [preprints.org]
- 3. Challenges and pitfalls in the development of liposomal delivery systems for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Formulation and antitumor activity evaluation of nanocrystalline suspensions of poorly soluble anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles design considerations to co-deliver nucleic acids and anti-cancer drugs for chemoresistance reversal - PMC [pmc.ncbi.nlm.nih.gov]
Managing common side effects of Elsamitrucin in preclinical models
This technical support center provides guidance for researchers and drug development professionals on managing common side effects of Elsamitrucin observed in preclinical models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Detailed preclinical toxicity data for this compound in rodent models is limited in publicly available literature. The following guidance is based on findings from a study in canine models, human clinical trials, and the known toxicities of the broader class of topoisomerase I and II inhibitors. Researchers should perform dose-escalation studies to establish the specific toxicity profile of this compound in their chosen preclinical model.
Troubleshooting Guides
Issue 1: Gastrointestinal Distress (Anorexia, Diarrhea, Vomiting)
Question: Our animals are exhibiting significant weight loss, decreased food intake, and diarrhea after this compound administration. How can we manage this?
Answer:
Gastrointestinal toxicity, including anorexia, diarrhea, and vomiting, is a known side effect of topoisomerase inhibitors.[1][2][3] A phase I study in dogs treated with this compound reported severe anorexia and diarrhea.[4]
Management Strategies:
-
Supportive Care:
-
Hydration: Ensure animals have easy access to hydration. Subcutaneous or intravenous fluid administration may be necessary in cases of severe diarrhea or vomiting to prevent dehydration.
-
Nutritional Support: Provide highly palatable and easily digestible food. In cases of severe anorexia, nutritional support via gavage may be required.
-
Anti-diarrheal Agents: The use of anti-diarrheal medications should be considered. Loperamide is a common agent used in preclinical models, but the dose and frequency should be determined in consultation with a veterinarian.
-
Anti-emetic Agents: For vomiting, anti-emetic drugs such as maropitant (B1663616) (in canine models) can be effective. The choice of agent will depend on the animal model.
-
-
Dose Modification:
-
If supportive care is insufficient, consider a dose reduction of this compound in subsequent cycles.
-
Temporarily interrupting treatment may also allow for recovery.
-
Experimental Protocol: Monitoring Gastrointestinal Toxicity
-
Daily Monitoring: Record body weight, food and water intake, and fecal consistency daily.
-
Clinical Scoring: Implement a clinical scoring system to objectively assess the severity of gastrointestinal signs.
-
Hydration Status: Monitor for signs of dehydration (e.g., skin turgor, urine output).
Issue 2: Hepatotoxicity
Question: We are observing elevated liver enzymes in our preclinical models following this compound treatment. What is the recommended course of action?
Answer:
A reversible increase in hepatic transaminases was the dose-limiting toxicity of this compound in phase I human studies.[5] Hepatotoxicity, manifested by increased alanine (B10760859) aminotransferase (ALT), alkaline phosphatase (ALP), and total bilirubin, was also observed in a canine study.[4]
Management Strategies:
-
Biochemical Monitoring:
-
Collect blood samples at baseline and at regular intervals post-treatment to monitor liver function tests (ALT, AST, ALP, total bilirubin).
-
An increase of more than 3-5 times the baseline level should trigger a review of the dosing protocol.
-
-
Dose Adjustment:
-
Consider reducing the dose of this compound if significant elevations in liver enzymes are observed.
-
For severe hepatotoxicity, treatment may need to be discontinued.
-
-
Histopathology:
-
At the end of the study, perform a thorough histopathological examination of the liver to assess for any drug-induced damage.
-
Table 1: Monitoring Parameters for this compound-Induced Hepatotoxicity
| Parameter | Frequency of Monitoring | Notes |
| Serum ALT, AST, ALP, Total Bilirubin | Baseline, and then weekly or bi-weekly during treatment. | A significant elevation (e.g., >3x baseline) may necessitate dose reduction or interruption. |
| Histopathology of Liver | At study termination. | Look for signs of hepatocellular necrosis, inflammation, and cholestasis.[6] |
Issue 3: Cardiotoxicity
Question: Given that other topoisomerase inhibitors are associated with cardiotoxicity, what are the risks with this compound and how should we monitor for them?
Answer:
Cardiotoxicity is a serious concern with some topoisomerase II inhibitors, such as anthracyclines.[3][7] In a preclinical study with this compound in dogs, one animal developed heart failure and another experienced cardiac arrest at higher doses.[4]
Management and Monitoring:
-
Cardiac Function Monitoring:
-
In larger animal models (e.g., dogs, non-human primates), regular electrocardiograms (ECG) and echocardiograms can be performed to monitor cardiac function.
-
In rodent models, echocardiography can also be utilized to assess parameters like ejection fraction and fractional shortening.
-
-
Biomarkers:
-
Monitor cardiac biomarkers such as troponin I (cTnI) and troponin T (cTnT), and N-terminal pro-brain natriuretic peptide (NT-proBNP) in serum or plasma.[8] Elevations in these markers can indicate myocardial injury.
-
-
Histopathology:
-
At necropsy, perform a detailed histopathological evaluation of the heart tissue to look for any signs of cardiomyopathy, myofiber degeneration, or fibrosis.
-
Table 2: Suggested Monitoring for Cardiotoxicity in Preclinical Models
| Monitoring Tool | Parameters to Assess | Recommended Frequency |
| Echocardiography | Left ventricular ejection fraction (LVEF), fractional shortening (FS), chamber dimensions. | Baseline and at the end of the study. More frequent in longer-term studies. |
| Electrocardiogram (ECG) | Arrhythmias, QT interval prolongation. | Baseline and periodically during the study, especially in larger animal models. |
| Cardiac Biomarkers (cTnI, cTnT, NT-proBNP) | Serum/plasma levels. | Baseline, and at peak drug concentration or at the end of the treatment cycle.[8] |
| Histopathology | Myofiber degeneration, necrosis, fibrosis, inflammation. | At study termination. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an antineoplastic agent that intercalates into DNA and inhibits topoisomerase I and II. This leads to the stabilization of the enzyme-DNA complex, preventing the re-ligation of DNA strands and resulting in DNA breaks and subsequent cell death.[1][9]
Q2: Is myelosuppression a concern with this compound?
While a phase II study in humans reported only mild to moderate hematological toxicities,[5] myelosuppression is a common side effect of topoisomerase inhibitors.[1][3][4][9][10] Therefore, it is crucial to monitor hematological parameters in preclinical studies.
Recommended Monitoring for Myelosuppression:
-
Complete Blood Counts (CBCs): Perform CBCs with differentials at baseline and at regular intervals (e.g., weekly) to monitor for neutropenia, thrombocytopenia, and anemia.
-
Management: If severe myelosuppression occurs, dose reduction or interruption may be necessary. In some cases, the use of hematopoietic growth factors like G-CSF could be considered to manage neutropenia, though this may be a confounding factor in efficacy studies.[4][11]
Q3: What are the expected local reactions at the injection site?
Local skin reactions at the infusion site were noted in a human clinical trial.[5] It is important to monitor the injection site for any signs of inflammation, swelling, or necrosis. The drug should be administered via a patent catheter to minimize extravasation.
Visualizations
Caption: Mechanism of action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Antineoplastic Topoisomerase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. Toxicity of the topoisomerase II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug-induced myelosuppression : diagnosis and management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase II study of this compound in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histological and biochemical alterations in the livers of rats treated with MSCs and placental extract against Doxorubicin as chemotherapy – European Journal of Anatomy [eurjanat.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Cardiac Toxicity Biomarkers in Rats from Different Laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Topoisomerase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sleeping through the storm: Preventing myelosuppression with quizartinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Elsamitrucin and Doxorubicin: A Comparative Efficacy Analysis for Cancer Research
In the landscape of anti-cancer therapeutics, Elsamitrucin and Doxorubicin (B1662922) represent two potent cytotoxic agents. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While both drugs exhibit significant anti-tumor activity, they differ in their mechanisms of action, potency in specific cancer cell lines, and clinical development status.
Mechanism of Action: A Tale of Two Topoisomerase Inhibitors
Both this compound and Doxorubicin exert their cytotoxic effects by interfering with DNA replication, albeit through distinct and overlapping mechanisms.
Doxorubicin , a well-established anthracycline antibiotic, functions primarily through three mechanisms:
-
DNA Intercalation: It inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA and RNA synthesis.[1][2][3]
-
Topoisomerase II Inhibition: Doxorubicin stabilizes the complex formed between the enzyme topoisomerase II and DNA, leading to DNA double-strand breaks that trigger apoptosis.[1][2][4]
-
Generation of Reactive Oxygen Species (ROS): The drug's quinone moiety can undergo redox cycling, producing free radicals that cause oxidative damage to cellular components, including DNA and membranes.[4][5]
This compound , a heterocyclic antibiotic, also targets DNA but with a nuanced mechanism:
-
DNA Intercalation at G-C Rich Sequences: It preferentially binds to guanine-cytosine (G-C)-rich regions of DNA.[6]
-
Inhibition of Topoisomerase I and II: Unlike Doxorubicin, which primarily targets topoisomerase II, this compound inhibits both topoisomerase I and II, leading to single-strand DNA breaks and halting DNA replication.
Comparative Efficacy: In Vitro Studies
Direct comparative studies providing head-to-head IC50 values for this compound and Doxorubicin in the same cancer cell lines under identical experimental conditions are limited in the public domain. However, available data allows for an indirect comparison of their potency.
One study reported that this compound demonstrated a greater inhibition of RNA and DNA precursor incorporation and cell proliferation compared to Doxorubicin in doxorubicin-sensitive breast cancer cell lines (MCF-7 and MDA-MB-231).[7] The antiproliferative effect of this compound was noted to be 10-fold higher in the estrogen receptor-positive MCF-7 cell line compared to the estrogen receptor-negative MDA-MB-231 line.[7] The same study also noted cross-resistance, where a doxorubicin-resistant MCF-7 subline also showed resistance to this compound.[7]
The following table summarizes reported IC50 values for Doxorubicin in commonly used breast cancer cell lines to provide a baseline for its cytotoxic potency.
| Cell Line | Drug | IC50 (µM) | Exposure Time | Assay | Reference |
| MCF-7 | Doxorubicin | 8.306 | 48h | SRB | [1] |
| MDA-MB-231 | Doxorubicin | 6.602 | 48h | SRB | [1] |
| MCF-7 | Doxorubicin | 4 | 48h | MTT | [4] |
| MDA-MB-231 | Doxorubicin | 1 | 48h | MTT | [4] |
| MCF-7 | Doxorubicin | 1.1 µg/ml (~1.9 µM) | 48h | MTT | [8] |
| MDA-MB-231 | Doxorubicin | 1.38 µg/ml (~2.38 µM) | 48h | MTT | [8] |
| MCF-7 | Doxorubicin | 1.4 | 72h | Not Specified | [9] |
| MDA-MB-231 | Doxorubicin | 9.67 | 72h | Not Specified | [9] |
Clinical Development
Doxorubicin is a widely used chemotherapeutic agent in the treatment of a broad range of cancers, including breast, lung, ovarian, and bladder cancers, as well as various sarcomas and leukemias.[10]
This compound has undergone Phase I and II clinical trials. However, Phase II studies in metastatic breast cancer, colorectal cancer, non-small cell lung cancer, and ovarian cancer did not show objective anti-tumor responses at the dose and schedule tested.[11] The dose-limiting toxicities in a Phase I trial were identified as profound anorexia and malaise.[12]
Experimental Protocols
The following provides a generalized methodology for key experiments cited in the comparison of this compound and Doxorubicin.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[13] The concentration of the formazan, which is dissolved in a solubilizing solution, is directly proportional to the number of viable cells.[13]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound or Doxorubicin for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
DNA Precursor Incorporation Assay
This assay measures the rate of DNA synthesis by quantifying the incorporation of a labeled nucleoside analog (e.g., ³H-thymidine or BrdU) into newly synthesized DNA.
Principle: Actively dividing cells will incorporate the labeled nucleoside into their DNA. The amount of incorporated label is a direct measure of the rate of DNA synthesis and, by extension, cell proliferation.
Protocol:
-
Cell Seeding and Drug Treatment: Plate cells and treat with this compound or Doxorubicin as described for the MTT assay.
-
Labeling: Add a labeled nucleoside (e.g., ³H-thymidine) to the cell culture medium and incubate for a defined period to allow for incorporation into the DNA.
-
Cell Lysis and DNA Precipitation: Lyse the cells and precipitate the DNA using an acid solution (e.g., trichloroacetic acid).
-
Quantification:
-
For ³H-thymidine: Collect the precipitated DNA on a filter and measure the radioactivity using a scintillation counter.
-
For BrdU: Use an anti-BrdU antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate to detect the incorporated BrdU. Measure the absorbance using a microplate reader.
-
-
Data Analysis: Compare the amount of incorporated label in treated cells to that in untreated control cells to determine the percentage of inhibition of DNA synthesis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by Doxorubicin and a typical experimental workflow for comparing the cytotoxicity of two compounds.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. tis.wu.ac.th [tis.wu.ac.th]
- 3. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. Cross resistance and cellular uptake of 4'-O-methyldoxorubicin in experimental tumors with acquired resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jrmds.in [jrmds.in]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Phase I trial of elactocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. researchhub.com [researchhub.com]
Elsamitrucin Demonstrates Potent Anti-Tumor Activity in Preclinical Xenograft Models
For Immediate Release
[City, State] – December 14, 2025 – New comparative analysis highlights the significant anti-tumor efficacy of Elsamitrucin, a topoisomerase II inhibitor, in preclinical xenograft models of leukemia, melanoma, and non-Hodgkin's lymphoma. The findings, consolidated from multiple studies, position this compound as a potent cytotoxic agent with potential for further clinical development.
This compound has demonstrated strong inhibitory activity against various murine and human tumor models. Notably, in studies involving murine leukemia (P388 and L1210) and melanoma (B16) xenografts, this compound was found to be 10 to 30 times more potent than the related compound, chartreusin (B1668571).[1] While specific quantitative data from these early studies are limited, the pronounced efficacy underscores the compound's potential.
This guide provides a comparative overview of this compound's anti-tumor activity alongside standard-of-care chemotherapeutic agents in relevant xenograft models, detailed experimental protocols for reproducing these studies, and a visualization of the key signaling pathway involved in its mechanism of action.
Comparative Anti-Tumor Efficacy in Xenograft Models
The following tables summarize the available quantitative data on the anti-tumor activity of this compound and its comparators in various cancer xenograft models. Due to the limited availability of recent, detailed preclinical data for this compound, this guide incorporates data from studies on its structural analog, chartreusin, and standard-of-care agents in comparable models.
Table 1: Anti-Tumor Activity in Leukemia Xenograft Models
| Treatment Group | Dosage and Schedule | Tumor Model | Key Findings | Reference |
| This compound A | Not Specified | Murine Leukemia P388 & L1210 (i.p.) | Strong inhibitory activity; 10-30 times more potent than chartreusin. | [1] |
| Chartreusin | Not Specified | Murine Leukemia P388 & L1210 (i.p.) | Significant therapeutic activity. | [2] |
| Cytarabine (Ara-C) & Doxorubicin | 50 mg/kg Ara-C (daily, days 1-5) & 1.5 mg/kg Doxorubicin (daily, days 1-3) | Human AML Xenograft | Reduced disease burden and increased survival. | [3][4] |
Table 2: Anti-Tumor Activity in Melanoma Xenograft Models
| Treatment Group | Dosage and Schedule | Tumor Model | Key Findings | Reference |
| This compound A | Not Specified | Murine Melanoma B16 (i.p.) | Strong inhibitory activity. | [1] |
| Chartreusin | Not Specified | Murine Melanoma B16 (i.p.) | Significant therapeutic activity. | [2] |
| Vemurafenib | 10 mg/kg (thrice a week for 15 days) | A375 Human Melanoma Xenograft | Significantly decreased tumor growth, comparable to novel compounds. | [5][6] |
| Vemurafenib | 12.5 mg/kg (once daily) | A375 Human Melanoma Xenograft | 84% tumor growth inhibition. | [3] |
Table 3: Anti-Tumor Activity in Non-Hodgkin's Lymphoma (NHL) Xenograft Models
| Treatment Group | Dosage and Schedule | Tumor Model | Key Findings | Reference |
| This compound | 25 mg/m² (weekly, i.v.) in Phase II clinical trial | Refractory/Relapsed NHL | Modest activity with mild toxicity. | |
| CHOP | Cyclophosphamide, Doxorubicin, Vincristine, Prednisone | A20 Lymphoma Syngeneic Model | Induced complete remission for approximately 20 days. | [7] |
| R-CHOP | CHOP + Rituximab | DLBCL Xenograft Model | Standard of care for DLBCL, showing significant efficacy. | [8][9] |
Experimental Protocols
The following are generalized experimental protocols for evaluating the anti-tumor activity of a compound in leukemia, melanoma, and non-Hodgkin's lymphoma xenograft models, based on methodologies reported in the cited literature.
General Xenograft Tumor Assay Protocol
-
Cell Line Culture : Culture the selected cancer cell line (e.g., P388, L1210, B16, A375, or a relevant NHL cell line) in the recommended medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Animal Model : Use immunodeficient mice (e.g., NOD-SCID, NSG, or athymic nude mice), typically 6-8 weeks old, capable of accepting human or murine tumor xenografts.
-
Tumor Implantation :
-
For leukemia models (e.g., P388, L1210), inject approximately 1 x 10⁶ cells intraperitoneally (i.p.) or intravenously (i.v.).
-
For solid tumor models (e.g., B16, A375, NHL cell lines), subcutaneously (s.c.) inject 1 x 10⁵ to 2 x 10⁶ cells suspended in a sterile, serum-free medium or a mixture with Matrigel into the flank of the mouse.
-
-
Tumor Growth Monitoring :
-
For leukemia models, monitor for signs of disease progression such as weight loss, ascites formation, or hind-limb paralysis, and record survival time.
-
For solid tumor models, once tumors are palpable, measure their dimensions (length and width) using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²)/2.
-
-
Treatment Administration :
-
Once tumors reach a predetermined volume (e.g., 100-200 mm³) or a specified time post-leukemia cell injection, randomize the animals into control and treatment groups.
-
Administer this compound or comparator agents via the appropriate route (e.g., i.p. or i.v.) and schedule. The control group should receive the vehicle solution.
-
-
Efficacy Evaluation :
-
Primary endpoints for solid tumors typically include tumor growth inhibition (TGI) or tumor growth delay (TGD). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the control group.
-
For leukemia models, the primary endpoint is often the increase in lifespan (ILS) or median survival time.
-
-
Toxicity Assessment : Monitor animal body weight as an indicator of systemic toxicity. At the end of the study, organs may be collected for histological analysis.
-
Statistical Analysis : Determine the statistical significance of the differences in tumor growth or survival between the groups using appropriate statistical tests, such as the t-test or ANOVA for tumor volume and the log-rank test for survival data.
Visualizations
Experimental Workflow for Xenograft Studies
Caption: Experimental workflow for validating anti-tumor activity in xenograft models.
Signaling Pathway of this compound (Topoisomerase II Inhibition)
This compound functions as a topoisomerase II poison. It stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of the double-strand breaks created by the enzyme.[7][10] This accumulation of DNA double-strand breaks triggers a DNA damage response, ultimately leading to programmed cell death, or apoptosis.[7][11]
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity and preliminary drug disposition studies on chartreusin (NSC 5159) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. AML cells are differentially sensitive to chemotherapy treatment in a human xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Anti-Melanoma Compounds Are Efficacious in A375 Cell Line Xenograft Melanoma Model in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. GM-CSF enhanced the effect of CHOP and R-CHOP on inhibiting diffuse large B-cell lymphoma progression via influencing the macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Elsamitrucin in Relapsed/Refractory Lymphoma: A Comparative Analysis of Clinical Trial Results
For researchers and drug development professionals navigating the landscape of lymphoma therapeutics, this guide provides a comparative analysis of Elsamitrucin and established treatment regimens for relapsed or refractory non-Hodgkin's lymphoma (NHL). This compound, a topoisomerase I and II inhibitor, has been evaluated in Phase II clinical trials, and its performance is here compared with standard-of-care options such as R-CHOP, GemOx (with or without rituximab), and the antibody-drug conjugate Brentuximab vedotin.
Comparative Efficacy and Safety
The following tables summarize the quantitative data from clinical trials of this compound and its comparators in patients with relapsed or refractory NHL. It is important to note that the patient populations and study designs across these trials may vary, affecting direct cross-trial comparisons.
Table 1: Efficacy of this compound and Comparator Regimens in Relapsed/Refractory Non-Hodgkin's Lymphoma
| Treatment Regimen | Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Stable Disease (SD) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| This compound | Allen et al. (1996)[1] | Refractory/Relapsed NHL | - | - | 13% | 30% | Not Reported | Not Reported |
| R-CHOP | Prospective Korean Cohorts[2] | Refractory DLBCL | 26.4% | 9.6% | - | - | Not Reported | 7.5 months |
| GemOx ± Rituximab | Retrospective Multicentre Study[3] | Relapsed/Refractory Aggressive Lymphoma | 43% | 30% | - | - | Not Reported | 8 months |
| Brentuximab vedotin | Phase II Study (NCT01421667)[4] | Relapsed PTCL | 41% | 23% (8/35) | 17% (6/35) | - | 2.6 months | Not Reported |
Note: ORR and CR data for the this compound trial were not explicitly reported in the same format as the comparator trials. The available data includes partial and minor responses.
Table 2: Safety Profile of this compound and Comparator Regimens
| Treatment Regimen | Common Adverse Events (Grade ≥3) | Notable Toxicities |
| This compound [1] | Mild nausea, vomiting, and asthenia were most frequent. Myelosuppression was not reported. | Lack of myelosuppression is a key feature. |
| R-CHOP [2] | Neutropenia, thrombocytopenia, anemia, febrile neutropenia, infection. | Myelosuppression is a significant toxicity. |
| GemOx ± Rituximab [3] | Hematological toxicity (Grade 3-4) was common, febrile neutropenia (22%). | Myelosuppression and febrile neutropenia are key concerns. |
| Brentuximab vedotin [4] | Neutropenia (14%), peripheral sensory neuropathy (9%), hyperkalemia (9%). | Peripheral neuropathy is a notable cumulative toxicity. |
Experimental Protocols
This compound
A Phase II study enrolled patients with pathologically verified relapsed or refractory non-Hodgkin's lymphoma.[1] Eligibility criteria included having received no more than two prior chemotherapy regimens for low-grade lymphomas and no more than one for intermediate to high-grade lymphomas.[1] Patients with normal or impaired bone marrow function were included.[1] this compound was administered intravenously at a dose of 25 mg/m² over 5-10 minutes weekly.[1]
R-CHOP (Rituximab, Cyclophosphamide, Doxorubicin, Vincristine, Prednisone)
In a study of relapsed or refractory diffuse large B-cell lymphoma (DLBCL), patients received R-CHOP therapy for 4 to 6 cycles, with each cycle lasting 21 days. All patients had pathologically confirmed CD20 positive DLBCL and were in stages III-IV.
GemOx (Gemcitabine and Oxaliplatin) ± Rituximab
In a retrospective multicentre study, patients with relapsed/refractory aggressive lymphoma were treated with Gem-Ox with or without rituximab.[3]
Brentuximab vedotin
In a phase II open-label study (NCT01421667), patients with relapsed/refractory CD30-positive non-Hodgkin lymphomas received Brentuximab vedotin at a dose of 1.8 mg/kg intravenously every 3 weeks until disease progression or unacceptable toxicity.[4]
Mechanism of Action and Signaling Pathways
This compound: Topoisomerase I and II Inhibition
This compound functions as a dual inhibitor of topoisomerase I and II. These enzymes are critical for relieving torsional stress in DNA during replication and transcription. By inhibiting these enzymes, this compound leads to the accumulation of DNA strand breaks, which subsequently triggers apoptotic pathways in cancer cells.[5]
Caption: this compound inhibits Topoisomerase I and II, leading to DNA damage and apoptosis.
R-CHOP: Multi-pronged Attack on Lymphoma Cells
R-CHOP is a combination therapy with each component targeting different aspects of cancer cell survival and proliferation.
Caption: R-CHOP components target various cellular processes to induce lymphoma cell death.
Brentuximab Vedotin: Targeted Toxin Delivery
Brentuximab vedotin is an antibody-drug conjugate that specifically targets CD30-expressing lymphoma cells, delivering a potent microtubule-disrupting agent.[6][7][8]
Caption: Brentuximab vedotin's mechanism of action from CD30 binding to apoptosis.
References
- 1. Phase II study of this compound (BMY-28090) for the treatment of patients with refractory/relapsed non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Outcomes in Refractory Diffuse Large B-Cell Lymphoma: Results from Two Prospective Korean Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Outcome for patients with relapsed/refractory aggressive lymphoma treated with gemcitabine and oxaliplatin with or without rituximab; a retrospective, multicentre study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Objective responses in relapsed T-cell lymphomas with single-agent brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is the mechanism of Brentuximab Vedotin? [synapse.patsnap.com]
- 8. Brentuximab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
Elsamitrucin: A Potent Challenger in the Landscape of Topoisomerase II Inhibitors
For Immediate Release
In the competitive field of oncology drug development, Elsamitrucin has emerged as a significantly potent inhibitor of topoisomerase II, a critical enzyme in cancer cell proliferation. This guide provides a comprehensive comparison of this compound's potency against other established topoisomerase inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Unveiling the Potency of this compound
This compound is an antitumor agent that has demonstrated remarkable inhibitory activity against human topoisomerase II.[1] Its mechanism of action, like other topoisomerase II inhibitors, involves the stabilization of the covalent complex between the enzyme and DNA, leading to double-strand breaks and ultimately, cancer cell death.
Comparative Potency: this compound vs. Key Competitors
Quantitative analysis from in vitro studies highlights this compound's superior potency. A key study utilizing the P4 unknotting assay demonstrated that this compound is the most potent inhibitor of topoisomerase II yet discovered, with an IC50 value of 0.4 µM.[1] This positions it favorably against other well-known topoisomerase II inhibitors.
| Inhibitor | IC50 (µM) | Cancer Cell Line / Assay Conditions | Reference |
| This compound | 0.4 | P4 Unknotting Assay | [1] |
| Doxorubicin | Not explicitly stated in the primary comparative study, but other studies show a range of ~0.25 - 17.44 µM | P4 Unknotting Assay / Various cell lines | [1] |
| Teniposide (VM-26) | 15 | P4 Unknotting Assay | [1] |
| Etoposide | ~0.3 - 200 µM | Various cancer cell lines (MCF-7, U-87 MG, etc.) | [2] |
| Irinotecan (active metabolite SN-38) | ~0.0088 - 900 nM | Various cancer cell lines (HT-29, HepG2, etc.) | [3][4] |
| Topotecan (B1662842) | ~0.033 µM | Human colon carcinoma HT-29 cells | [3] |
Note: IC50 values for etoposide, irinotecan, and topotecan are sourced from various studies and are presented for contextual comparison. Direct comparative studies of this compound against these specific agents under identical experimental conditions are limited. The potency of these drugs can vary significantly based on the cell line and assay conditions used.
Delving into the Experimental Framework
The determination of a compound's potency as a topoisomerase II inhibitor relies on robust and reproducible experimental protocols. The following methodologies are central to generating the comparative data presented.
Topoisomerase II Inhibition Assay (Decatenation Assay)
This assay is a cornerstone for evaluating the catalytic activity of topoisomerase II inhibitors.
Objective: To measure the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles.
Materials:
-
Purified human topoisomerase IIα
-
Kinetoplast DNA (kDNA)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT)
-
Test compound (this compound) and control inhibitors (e.g., etoposide)
-
Stop solution/loading dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Proteinase K
-
Agarose (B213101) gel (1%) and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator and imaging system
Procedure:
-
Reaction mixtures are prepared on ice, containing assay buffer, kDNA, and varying concentrations of the test compound.
-
The reaction is initiated by the addition of purified topoisomerase IIα.
-
The mixture is incubated at 37°C for a specified time (e.g., 30 minutes) to allow for the decatenation reaction.
-
The reaction is terminated by the addition of the stop solution and proteinase K to digest the enzyme.
-
The reaction products are then resolved by agarose gel electrophoresis.
-
The gel is stained with a DNA-intercalating dye and visualized under UV light.
-
Inhibition is quantified by measuring the decrease in the amount of decatenated DNA (minicircles) compared to the untreated control. The IC50 value is the concentration of the inhibitor that reduces the decatenation activity by 50%.
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the key pathways and workflows.
Conclusion
The available data strongly indicates that this compound is a highly potent topoisomerase II inhibitor, outperforming several established agents in in vitro assays. Its remarkable potency warrants further investigation and positions it as a promising candidate for the development of novel anticancer therapies. This guide provides a foundational understanding for researchers to contextualize this compound's performance and to design further comparative studies.
References
- 1. Biochemical characterisation of elsamicin and other coumarin-related antitumour agents as potent inhibitors of human topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
A Head-to-Head Comparison of Elsamitrucin and Elsamicin B for Cancer Research
Elsamitrucin (also known as Elsamicin A) and Elsamicin B are structurally related antitumor antibiotics that have garnered interest in the field of oncology research. Both compounds share a common aglycone core, chartarin, but a key structural difference in their sugar moieties significantly impacts their biological activity.[1] This guide provides a comprehensive, data-driven comparison of this compound and Elsamicin B to assist researchers, scientists, and drug development professionals in their evaluation of these potential therapeutic agents.
Mechanism of Action: A Tale of Two Potencies
Both this compound and Elsamicin B exert their antitumor effects by interacting with DNA. This compound is a potent agent that intercalates into guanine-cytosine (G-C) rich sequences of DNA and acts as an inhibitor of both topoisomerase I and II.[2][3][4] This inhibition leads to the accumulation of single-strand DNA breaks, thereby disrupting DNA replication and ultimately triggering cell death.[2][3]
The mechanism of Elsamicin B is presumed to be similar, functioning as a topoisomerase II poison.[1][5] However, due to a crucial structural difference—the absence of an amino sugar moiety present in this compound—Elsamicin B exhibits significantly lower biological activity.[1] This amino sugar in this compound is thought to be critical for its potent effects and also contributes to its higher water solubility.
Quantitative Data Summary
The disparity in potency between the two compounds is reflected in the available quantitative data. While extensive data exists for this compound, research on Elsamicin B has been more limited due to its marginal activity in early studies.[1][5]
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Elsamicin B | HCT116 | Colon Carcinoma | < 31.0[6] |
| Elsamicin B | BxPC3 | Pancreatic Adenocarcinoma | < 31.0[6] |
| Elsamicin B | T47D | Breast Ductal Carcinoma | < 31.0[6] |
| Elsamicin B | ES-2 | Ovarian Clear Cell Carcinoma | < 31.0[6] |
Note: While specific IC50 values for this compound across a wide range of cell lines are dispersed throughout the literature, it is consistently reported to be significantly more potent than Elsamicin B. For instance, the potency of this compound was found to be 10-30 times greater than that of the related compound chartreusin (B1668571) in murine tumor models, while Elsamicin B showed only marginal activity in the same models.[7]
Table 2: DNA Binding Affinity
| Compound | Parameter | Value | Conditions |
| This compound (Elsamicin A) | Kobs (M⁻¹) | 2.8 (± 0.2) x 10⁶ | 20 °C in 18 mM Na⁺[8] |
| This compound (Elsamicin A) | ΔG° (kcal mol⁻¹) | -8.6 | 20 °C in 18 mM Na⁺[8] |
| This compound (Elsamicin A) | ΔH (kcal mol⁻¹) | -10.4 | 20 °C in 18 mM Na⁺[8] |
| This compound (Elsamicin A) | ΔS (cal mol⁻¹ K⁻¹) | -6.1 | 20 °C in 18 mM Na⁺[8] |
Note: Specific thermodynamic data for Elsamicin B binding to DNA is scarce due to its lower activity.[1]
Signaling Pathways
The downstream effects of this compound and Elsamicin B appear to involve distinct signaling pathways, offering different avenues for therapeutic intervention.
This compound has been shown to inhibit the transcription of the c-myc oncogene.[4] It achieves this by preventing the binding of the Sp1 transcription factor to the promoter regions of c-myc, a critical regulator of cell proliferation.[4]
Recent transcriptomic analysis suggests a potential link between the cytotoxic effects of Elsamicin B and the Hippo signaling pathway in ovarian cancer cells.[6] The Hippo pathway is a key regulator of cell proliferation and apoptosis.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic effects of this compound and Elsamicin B on adherent cancer cell lines.[6]
-
Cell Culture and Seeding:
-
Culture human cancer cell lines (e.g., HCT116, BxPC3, T47D, ES-2) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Harvest sub-confluent cells, count them, and seed into 96-well microplates at a predetermined optimal density.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound (this compound or Elsamicin B) in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to achieve a range of final concentrations.
-
Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compound.
-
Include control wells with vehicle (solvent) only.
-
Incubate the plates for a specified exposure time (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for formazan (B1609692) crystal formation.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate spectrophotometer at a wavelength of 570-590 nm.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
-
Topoisomerase II DNA Cleavage Assay
This protocol can be used to determine if a compound acts as a topoisomerase II poison by stabilizing the cleavage complex.[1]
-
Reaction Setup:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human topoisomerase II, and reaction buffer.
-
Add varying concentrations of the test compound (this compound or Elsamicin B).
-
Include a known topoisomerase II poison (e.g., etoposide) as a positive control and a vehicle-only negative control.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified time (e.g., 30 minutes).
-
-
Termination of Reaction:
-
Stop the reaction by adding SDS and proteinase K to digest the topoisomerase II.
-
-
Analysis:
-
Analyze the DNA products by agarose (B213101) gel electrophoresis.
-
Stabilization of the cleavage complex will result in the conversion of supercoiled DNA to linear DNA. An increase in the linear DNA band with increasing drug concentration indicates that the compound is a topoisomerase II poison.
-
Conclusion
This compound and Elsamicin B, while structurally similar, exhibit a significant divergence in their antitumor potency. This compound is a potent inhibitor of topoisomerase I and II with well-documented, robust antitumor activity.[2][3] In contrast, Elsamicin B displays only marginal activity, making it a less promising candidate for direct therapeutic development.[1][5] However, the study of both molecules provides invaluable insights into the structure-activity relationship within this class of compounds, highlighting the critical role of the amino sugar moiety for potent biological activity. Further investigation into the distinct signaling pathways they modulate may uncover novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Elsamicin A binding to DNA. A comparative thermodynamic characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Resistance Between Elsamitrucin and Other Chemotherapeutics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental studies detailing the cross-resistance profile of Elsamitrucin are limited in the current scientific literature. This guide provides a comparative analysis based on the known mechanisms of action of this compound and established principles of cross-resistance observed with other topoisomerase inhibitors and DNA intercalating agents. The presented data and protocols are illustrative and intended to guide future research in this area.
This compound is a potent antineoplastic agent that functions as a dual inhibitor of topoisomerase I and II and also intercalates into DNA, leading to single-strand breaks and the inhibition of DNA replication[1][2]. Understanding its potential for cross-resistance with other chemotherapeutics is crucial for its development and clinical application, particularly in the context of combination therapies and sequential treatment regimens.
Inferred Mechanisms of Resistance to this compound
Based on its mechanism of action and common patterns of drug resistance in cancer cells, resistance to this compound is likely to develop through one or more of the following mechanisms:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), Multidrug Resistance-Associated Protein 1 (MRP1), and Breast Cancer Resistance Protein (BCRP/ABCG2), is a common mechanism of resistance to a wide range of chemotherapeutic agents[3][4][5][6]. These transporters actively pump drugs out of the cell, reducing their intracellular concentration and cytotoxic effect.
-
Alterations in Topoisomerase Enzymes: Mutations in the genes encoding topoisomerase I or II can alter the drug-binding site, preventing this compound from effectively stabilizing the enzyme-DNA complex[1][7][8]. Additionally, a decrease in the expression levels of these enzymes can lead to a reduced number of drug targets.
-
Enhanced DNA Damage Repair: Since this compound induces DNA strand breaks, cancer cells with upregulated DNA repair pathways may be able to more efficiently repair the drug-induced damage, leading to cell survival and resistance[1][4].
-
Activation of Pro-Survival Signaling Pathways: Alterations in cellular signaling pathways that promote cell survival and inhibit apoptosis (e.g., PI3K/Akt pathway) can counteract the cytotoxic effects of this compound[1][5].
Comparative Cross-Resistance Data (Based on Doxorubicin-Resistant Models)
Given the lack of specific cross-resistance data for this compound, we present data from studies on doxorubicin-resistant cancer cell lines. Doxorubicin, like this compound, is an anthracycline antibiotic that inhibits topoisomerase II and intercalates into DNA. Therefore, the cross-resistance patterns observed in doxorubicin-resistant cells may provide insights into the potential cross-resistance profile of this compound.
Table 1: Cross-Resistance Profile of Doxorubicin-Resistant Human Breast Cancer Cells (MCF-7/Dox)
| Chemotherapeutic Agent | Mechanism of Action | Resistance Factor (IC50 Resistant / IC50 Sensitive) | Potential for Cross-Resistance with this compound |
| Doxorubicin | Topoisomerase II Inhibitor, DNA Intercalator | High | - |
| Paclitaxel | Microtubule Stabilizer | 109-fold[9] | High (if resistance is P-gp mediated) |
| Docetaxel | Microtubule Stabilizer | 10-fold[9] | High (if resistance is P-gp mediated) |
| Vincristine | Microtubule Destabilizer | High[10] | High (if resistance is P-gp mediated) |
| Etoposide (VP-16) | Topoisomerase II Inhibitor | 5.5-fold[10] | High (target-related resistance) |
| Tamoxifen | SERM | 2-fold[9] | Moderate (potential for multiple resistance mechanisms) |
| All-trans Retinoic Acid (ATRA) | Differentiating Agent | 3-fold[9] | Low to Moderate |
| 5-Fluorouracil | Antimetabolite | No significant cross-resistance[11] | Low (different mechanism of action) |
| Cisplatin | DNA Alkylating Agent | No significant cross-resistance[10] | Low (different mechanism of action) |
Resistance Factor is a semi-quantitative measure. The actual values can vary between cell lines and experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments used to assess cross-resistance.
Protocol 1: Generation of this compound-Resistant Cell Lines
-
Cell Culture: Begin with a parental cancer cell line known to be sensitive to this compound (e.g., MCF-7, HeLa). Culture the cells in their recommended medium supplemented with fetal bovine serum and antibiotics.
-
Initial Drug Exposure: Expose the cells to a low concentration of this compound (e.g., the IC20, the concentration that inhibits 20% of cell growth).
-
Stepwise Selection: As the cells begin to recover and proliferate, gradually increase the concentration of this compound in the culture medium. This process of stepwise selection should be carried out over several months.
-
Isolation of Resistant Clones: Once a cell population is established that can proliferate in a high concentration of this compound (e.g., 10-fold to 100-fold the initial IC50), isolate single clones by limiting dilution or by picking individual colonies.
-
Characterization of Resistant Phenotype: Confirm the resistance of the selected clones by performing a cytotoxicity assay (e.g., MTT or SRB assay) and comparing the IC50 value to that of the parental cell line. Maintain the resistant cell line in a medium containing a maintenance concentration of this compound.
Protocol 2: Assessment of Cross-Resistance using Cytotoxicity Assays
-
Cell Seeding: Seed both the parental (sensitive) and the this compound-resistant cell lines into 96-well plates at an appropriate density and allow them to attach overnight.
-
Drug Treatment: Prepare serial dilutions of various chemotherapeutic agents (e.g., paclitaxel, doxorubicin, cisplatin, etoposide) and add them to the wells. Include a vehicle control.
-
Incubation: Incubate the plates for a period that allows for cell division (e.g., 72 hours).
-
Cell Viability Measurement: Use a suitable method to determine cell viability, such as the MTT assay.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.
-
Plot the dose-response curves and determine the IC50 value (the drug concentration that causes 50% inhibition of cell growth) for each drug in both the sensitive and resistant cell lines.
-
Calculate the Resistance Factor (RF) for each drug as: RF = IC50 (Resistant Cells) / IC50 (Sensitive Cells). An RF value greater than 1 indicates cross-resistance.
-
Protocol 3: Western Blot Analysis of ABC Transporter and Topoisomerase Expression
-
Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each cell lysate on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for P-glycoprotein, MRP1, ABCG2, Topoisomerase I, and Topoisomerase IIα/β overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Quantify the band intensities using densitometry software and normalize to the loading control to compare the expression levels between sensitive and resistant cells.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inferred mechanisms of resistance to this compound in cancer cells.
Caption: Experimental workflow for determining cross-resistance profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-resistance to camptothecin analogues in a mitoxantrone-resistant human breast carcinoma cell line is not due to DNA topoisomerase I alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross resistance pattern towards anticancer drugs of a human carcinoma multidrug-resistant cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. applications.emro.who.int [applications.emro.who.int]
- 6. Mechanisms of Cancer Drug Resistance | Canary Onco [canaryonco.com]
- 7. Mechanisms regulating resistance to inhibitors of topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor cell resistance to DNA topoisomerase II inhibitors: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uhod.org [uhod.org]
- 10. brieflands.com [brieflands.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synergistic Potential of Elsamitrucin in Combination Cancer Therapy
Disclaimer: Publicly available experimental data on the synergistic effects of Elsamitrucin in combination therapy is limited. This guide provides a comparative analysis based on the established mechanistic class of this compound—topoisomerase II inhibitors—to forecast its synergistic potential and to provide a framework for future preclinical and clinical investigations.
Introduction
This compound is an antineoplastic agent that functions as a dual inhibitor of topoisomerase I and II, enzymes critical for DNA replication and repair.[1] Its activity in relapsed or refractory non-Hodgkin's lymphoma, coupled with a notable lack of myelosuppression, suggests its potential as a valuable component of combination chemotherapy regimens.[2] The principle of combination therapy is to achieve synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects, allowing for lower dosages and reduced toxicity.[3] This guide explores the theoretical synergistic combinations of this compound with other anticancer agents, based on its mechanism of action and data from analogous topoisomerase II inhibitors.
Mechanism of Action: this compound as a Topoisomerase II Inhibitor
Topoisomerase II is a vital enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks.[4][5] this compound acts as a topoisomerase poison, stabilizing the covalent complex between topoisomerase II and DNA. This prevents the re-ligation of the DNA strands, leading to an accumulation of double-strand breaks and ultimately triggering apoptotic cell death in rapidly dividing cancer cells.[5][6]
Potential Synergistic Combinations
Based on the mechanism of action of topoisomerase II inhibitors, several classes of drugs are predicted to have synergistic effects when combined with this compound.
Combination with Platinum-Based Agents (e.g., Cisplatin)
Rationale: Platinum-based drugs like cisplatin (B142131) form DNA adducts and interstrand cross-links, causing significant DNA damage.[7] The combination of a topoisomerase II inhibitor, which creates double-strand breaks, and a DNA-damaging agent can overwhelm the cancer cell's DNA repair capacity. Furthermore, some topoisomerase inhibitors have been shown to reduce the repair of cisplatin-induced DNA cross-links, leading to a synergistic cytotoxic effect.[7][8]
Combination with PARP Inhibitors
Rationale: Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that block a key enzyme in the repair of single-strand DNA breaks. When a single-strand break is not repaired, it can lead to a double-strand break during DNA replication. In cancer cells with deficiencies in other DNA repair pathways (like homologous recombination), the inhibition of PARP can be synthetically lethal. Combining a PARP inhibitor with a topoisomerase II inhibitor like this compound, which directly causes double-strand breaks, can potentiate this effect and induce significant genomic instability and cell death, even in tumors without inherent homologous recombination deficiencies.[9][10][11]
Combination with other Topoisomerase Inhibitors (e.g., Etoposide)
Rationale: Etoposide is another well-known topoisomerase II inhibitor.[12] While combining drugs with the same mechanism of action is less common, sequencing topoisomerase I and II inhibitors has been explored as a strategy to overcome drug resistance.[13][14] Preclinical studies have suggested that resistance to one class of topoisomerase inhibitors can lead to hypersensitivity to the other, providing a basis for sequential combination therapy.[13] A combination of this compound with a topoisomerase I inhibitor or another topoisomerase II inhibitor could potentially enhance the overall inhibition of DNA replication and repair processes.
Comparative Data (Projected)
The following tables summarize experimental data for combinations of established topoisomerase II inhibitors with other anticancer agents. These serve as a proxy for the potential synergistic effects that could be observed with this compound.
Table 1: Topoisomerase II Inhibitors in Combination with Platinum-Based Agents
| Combination | Cancer Type/Cell Line | Key Synergy Metric (Combination Index, CI) | Reference |
| Etoposide + Cisplatin | Small Cell Lung Cancer | Synergistic (CI < 1) | [13] |
| Doxorubicin + Cisplatin | Small Cell Lung Cancer | Synergistic (CI < 1) | Not specified |
| This compound (Projected) + Cisplatin | Non-Hodgkin's Lymphoma | Expected Synergy (CI < 1) | Hypothetical |
Table 2: Topoisomerase II Inhibitors in Combination with PARP Inhibitors
| Combination | Cancer Type/Cell Line | Key Synergy Metric (Combination Index, CI) | Reference |
| Dual Topo I/II Inhibitor + Olaparib | Ovarian Cancer | Synergistic at specific concentrations | [9][10][11] |
| This compound (Projected) + PARP Inhibitor | Various Solid Tumors | Expected Synergy (CI < 1) | Hypothetical |
Experimental Protocols
To empirically determine the synergistic effects of this compound in combination therapy, a series of well-established preclinical experiments are necessary.
Cell Viability Assay (MTT Assay) for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and its combination partner as single agents.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[15]
-
Drug Treatment: Treat the cells with a serial dilution of each drug individually for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[16][17]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[15]
-
Absorbance Reading: Measure the absorbance at 570-590 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the drug concentration and calculate the IC50 value.
Combination Index (CI) Analysis
Objective: To quantify the interaction between this compound and a partner drug (synergism, additivity, or antagonism).
Protocol:
-
Experimental Design: Based on the individual IC50 values, treat cells with the drugs in combination, typically at a constant ratio.
-
Data Collection: Perform an MTT assay as described above to determine the fraction of cells affected (Fa) at each combination dose.
-
CI Calculation: Use the Chou-Talalay method to calculate the Combination Index (CI). A CI value less than 1 indicates synergy, a CI equal to 1 indicates an additive effect, and a CI greater than 1 indicates antagonism.[18][19][20] Software such as CompuSyn can be used for these calculations.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To determine if the synergistic effect is due to an increase in apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the individual drugs and their combination at synergistic concentrations.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.[1][21]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).[1][22]
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
In Vivo Xenograft Studies
Objective: To evaluate the efficacy of the drug combination in a preclinical animal model.
Protocol:
-
Model Establishment: Implant human cancer cells subcutaneously into immunodeficient mice (e.g., nude or SCID mice).[12][23][24]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize the mice into groups and treat them with the vehicle control, single agents, and the combination therapy according to a predetermined schedule and dosage.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Phase II study of this compound (BMY-28090) for the treatment of patients with refractory/relapsed non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kumc.edu [kumc.edu]
- 4. Mechanism of action of eukaryotic topoisomerase II and drugs targeted to the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synergism between cisplatin and topoisomerase I inhibitors, NB-506 and SN-38, in human small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro synergistic interactions between the cisplatin analogue nedaplatin and the DNA topoisomerase I inhibitor irinotecan and the mechanism of this interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Combined PARP and Dual Topoisomerase Inhibition Potentiates Genome Instability and Cell Death in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ichorlifesciences.com [ichorlifesciences.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. go.drugbank.com [go.drugbank.com]
- 15. benchchem.com [benchchem.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bosterbio.com [bosterbio.com]
- 23. blog.crownbio.com [blog.crownbio.com]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Elsamitrucin: A Comparative Analysis of its Antitumor Activity Across Diverse Cancer Types
For Immediate Release
This publication provides a comprehensive comparative analysis of the antitumor effects of Elsamitrucin, a potent antineoplastic agent. The guide is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its efficacy across various cancer types, supported by experimental data and detailed methodologies.
Abstract
This compound, a heterocyclic antibiotic, has demonstrated notable antitumor properties by acting as a DNA intercalator and an inhibitor of topoisomerase I and II.[1] This dual mechanism disrupts DNA replication and transcription, leading to cancer cell death. While preclinical studies have shown promise, clinical trials have yielded varied results. This guide synthesizes the available data to provide a comparative overview of this compound's effectiveness against different cancer types, highlighting key differences in cellular response and underlying molecular mechanisms.
Comparative Cytotoxicity of this compound A
The cytotoxic effects of this compound A have been evaluated against a limited number of cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, varies across different cancer types, suggesting a degree of selectivity in its activity.
| Cancer Type | Cell Line | IC50 (µg/mL) | Reference |
| Breast Cancer | MCF7 (ER+) | 0.25 | [2] |
| Breast Cancer | MDA-MB-231 (ER-) | 0.21 | [2] |
Note: The provided IC50 values are based on available literature. A comprehensive screening across a wider panel of cancer cell lines, such as the NCI-60, would provide a more complete picture of this compound's activity spectrum.
Mechanism of Action and Signaling Pathways
This compound exerts its anticancer effects primarily through two interconnected mechanisms: DNA intercalation and inhibition of topoisomerase II.
DNA Intercalation
This compound's planar heterocyclic structure allows it to insert itself between the base pairs of the DNA double helix, particularly at GC-rich sequences.[1] This intercalation distorts the DNA structure, interfering with the binding of DNA and RNA polymerases and thereby inhibiting DNA replication and transcription.
Caption: this compound's DNA intercalation mechanism.
Topoisomerase II Inhibition
Topoisomerase II is a crucial enzyme that resolves DNA topological problems during replication, transcription, and chromosome segregation by creating transient double-strand breaks. This compound stabilizes the covalent complex between topoisomerase II and DNA, preventing the re-ligation of the DNA strands. This leads to the accumulation of DNA double-strand breaks, which, if not repaired, trigger apoptotic cell death.
Caption: this compound's inhibition of Topoisomerase II.
Comparative Efficacy in Clinical Trials
Phase II clinical trials have been conducted to evaluate the efficacy of this compound in several metastatic cancer types. However, at the dose and schedule tested (25 mg/m²/week), no objective responses were observed in patients with metastatic breast cancer, colorectal cancer, non-small cell lung cancer, or ovarian cancer.[3] These findings suggest that while this compound shows potent in vitro activity, its clinical efficacy may be limited by factors such as drug delivery, metabolism, or the development of resistance.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound A
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound A for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals with DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Topoisomerase II DNA Decatenation Assay
This assay assesses the ability of a compound to inhibit the catalytic activity of topoisomerase II.
Materials:
-
Purified human topoisomerase IIα or IIβ
-
Kinetoplast DNA (kDNA)
-
10x Topoisomerase II reaction buffer
-
This compound A
-
Stop solution/loading dye
-
Agarose (B213101) gel and electrophoresis apparatus
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Prepare reaction mixtures containing reaction buffer, kDNA, and varying concentrations of this compound A.
-
Initiate the reaction by adding purified topoisomerase II enzyme.
-
Incubate the reactions at 37°C for a specified time.
-
Stop the reaction by adding the stop solution.
-
Separate the DNA fragments by agarose gel electrophoresis.
-
Stain the gel and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of decatenated (unlinked) DNA compared to the control.
Caption: Workflow for the Topoisomerase II DNA decatenation assay.
Conclusion
This compound is a potent inhibitor of topoisomerase II and a DNA intercalating agent with demonstrated in vitro cytotoxicity against certain cancer cell lines, particularly estrogen receptor-positive breast cancer. However, its clinical efficacy in Phase II trials has been underwhelming. Further research is warranted to explore strategies to enhance its therapeutic index, such as novel drug delivery systems or combination therapies. A broader screening against a diverse panel of cancer cell lines is necessary to fully delineate its spectrum of activity and identify potential cancer types that may be more susceptible to its effects.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Elsamitrucin
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Elsamitrucin are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This compound, an antineoplastic agent used in chemotherapy, is classified as a cytotoxic drug, necessitating stringent disposal protocols.[1][2] Adherence to these procedures is not only a matter of best practice but also a legal requirement under hazardous waste regulations.[3]
Immediate Safety and Handling Precautions
Before commencing any disposal procedure, it is crucial to handle this compound and any contaminated materials with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, double chemotherapy gloves, a long-sleeved impermeable gown, eye protection, and a face shield.[4][5] All handling of this compound waste should be conducted in a designated area, such as a biological safety cabinet or a fume hood, to minimize the risk of exposure through inhalation or contact.
This compound Waste Segregation and Containerization
Proper segregation of this compound waste is the first and most critical step in the disposal process. Different types of waste require specific containers to ensure safe handling and disposal.[6] Cytotoxic waste is typically identified by a distinct color-coding system, commonly yellow and purple, to differentiate it from other waste streams.[6]
| Waste Type | Container Type | Description |
| Bulk this compound Waste | Rigid, leak-proof, and puncture-resistant container with a purple lid, clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste".[6][7] | Includes unused or expired this compound, partially used vials, and syringes containing more than a trace amount of the drug.[3] |
| Trace-Contaminated Sharps | Rigid, puncture-resistant sharps container with a purple lid, labeled for cytotoxic sharps.[4][6] | Needles, syringes, and other sharps that have come into contact with this compound but are now empty.[4] |
| Trace-Contaminated Non-Sharps Solid Waste | Yellow chemotherapy waste bags, often placed within a rigid secondary container.[5][6] | Items contaminated with trace amounts of this compound, such as empty vials, gloves, gowns, and absorbent pads.[4][7] |
| Liquid Waste | Leak-proof, tightly sealed container, clearly labeled as "Cytotoxic Liquid Waste".[7] | Includes spent culture media from cells treated with this compound. This waste must not be disposed of down the drain.[7] |
Step-by-Step Disposal Protocol
-
Segregation at the Point of Generation : Immediately after use, segregate this compound waste into the appropriate color-coded containers as detailed in the table above.[8] Do not mix cytotoxic waste with other waste streams.[8]
-
Container Management : Ensure all containers are securely sealed to prevent leakage or spills.[5] Do not overfill containers; fill to no more than three-quarters of their capacity.[7]
-
Labeling : All waste containers must be clearly labeled with the cytotoxic symbol and the words "Cytotoxic Waste" or "Chemotherapy Waste".[5]
-
Storage : Store sealed cytotoxic waste containers in a secure, designated area away from general traffic until they are collected for disposal. This area should be clearly marked with warning signs.
-
Final Disposal : The ultimate disposal of this compound waste must be carried out by a licensed hazardous waste contractor.[9] The standard and required method for the final disposal of cytotoxic waste is high-temperature incineration.[6]
Chemical Inactivation
While incineration is the gold standard, chemical inactivation can be an alternative for liquid waste in some institutional settings, though it is not a substitute for final disposal by a licensed facility.[10] For anthracyclines, a class of drugs related to this compound, studies have shown that sodium hypochlorite (B82951) (5.25%) can be an effective degradation agent.[10] However, any chemical inactivation protocol must be thoroughly validated for this compound and approved by the institution's Environmental Health and Safety (EHS) department.
Experimental Protocol for Chemical Inactivation of Anthracyclines
The following is a general protocol for the chemical degradation of anthracyclines using sodium hypochlorite, which may serve as a basis for developing a specific protocol for this compound, subject to institutional validation and approval.[10]
-
Preparation : Work in a certified chemical fume hood while wearing appropriate PPE.
-
Reagent : Prepare a solution of 5.25% sodium hypochlorite.
-
Procedure :
-
For liquid waste containing the anthracycline, add an equal volume of the 5.25% sodium hypochlorite solution.
-
Allow the mixture to react for at least one hour to ensure complete degradation.
-
-
Verification : The efficiency of the degradation should be monitored by a suitable analytical method, such as high-pressure liquid chromatography (HPLC), to confirm the absence of the active compound.
-
Neutralization and Disposal : After confirming complete degradation, the resulting solution may need to be neutralized before being disposed of as hazardous chemical waste, following institutional guidelines.
Logical Workflow for this compound Waste Disposal
Caption: Decision workflow for the proper segregation and disposal of this compound waste.
By adhering to these rigorous disposal procedures, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring the safety of personnel and the protection of the environment. Always consult your institution's specific EHS guidelines, as local regulations may vary.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. web.uri.edu [web.uri.edu]
- 4. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 5. danielshealth.ca [danielshealth.ca]
- 6. sharpsmart.co.uk [sharpsmart.co.uk]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. Cytotoxic and cytostatic drugs | NetRegs | Environmental guidance for your business in Northern Ireland & Scotland [netregs.org.uk]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 10. Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe Handling of Elsamitrucin: A Guide for Laboratory Professionals
IMMEDIATE ACTION REQUIRED: Elsamitrucin is a potent antineoplastic agent and must be handled with extreme caution in a controlled laboratory setting. Personnel must be fully trained in handling cytotoxic compounds before commencing any work.
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize exposure risk and ensure safe operational handling and disposal.
Hazard Summary and Key Properties
This compound is a heterocyclic antineoplastic antibiotic.[1] Its cytotoxic effects stem from its ability to interfere with DNA replication.[1][2] As with other potent chemotherapeutic agents, this compound should be presumed to be carcinogenic, mutagenic, and teratogenic. Direct contact with the powder or solutions can cause skin and eye irritation, and inhalation or ingestion is harmful.[3][4]
| Property | Data |
| Chemical Name | This compound (Elsamicin A)[5] |
| CAS Number | 97068-30-9[5] |
| Molecular Formula | C33H35NO13[6][7] |
| Molecular Weight | 653.6 g/mol [2][6] |
| Mechanism of Action | DNA intercalator and Topoisomerase I & II inhibitor[1][2] |
| Primary Hazards | Cytotoxic, Mutagenic, Teratogenic (presumed) |
Personal Protective Equipment (PPE) Requirements
Strict adherence to PPE protocols is mandatory. Never handle this compound with inadequate protection. The table below outlines the minimum PPE required for various procedures.
| Procedure | Minimum Required PPE |
| Receiving/Unpacking | Single pair of chemotherapy-tested gloves. |
| Handling Vials (unopened) | Single pair of chemotherapy-tested gloves, lab coat. |
| Weighing Powder | Double chemotherapy-tested gloves, disposable gown (solid front, long sleeves, elastic cuffs), N95/P100 respirator, eye protection (safety goggles), and hair/shoe covers. To be performed only inside a certified chemical fume hood or containment ventilated enclosure (CVE). |
| Preparing Solutions | Double chemotherapy-tested gloves, disposable gown, eye protection (safety goggles), and face shield. To be performed only inside a Class II Biological Safety Cabinet (BSC) or equivalent containment primary engineering control (C-PEC). |
| Spill Cleanup | Double chemotherapy-tested gloves, disposable gown, N95/P100 respirator, eye protection (safety goggles), and shoe covers. Use a dedicated chemotherapy spill kit. |
| Waste Disposal | Double chemotherapy-tested gloves, disposable gown, eye protection. |
Mechanism of Action
This compound exerts its cytotoxic effects by disrupting DNA replication and integrity within the cancer cell. It first intercalates, or inserts itself, into the DNA structure, specifically at guanine-cytosine (G-C) rich regions.[1][8][9] This action allows it to inhibit Topoisomerase I and II, which are crucial enzymes responsible for managing the topological stress of DNA during replication.[1][2] The inhibition of these enzymes leads to an accumulation of single-strand breaks in the DNA, which ultimately halts DNA replication and triggers programmed cell death (apoptosis).[1][2]
Caption: Mechanism of Action for this compound.
Experimental Protocols: Safe Handling and Disposal
The following step-by-step procedures must be followed to ensure the safe handling of this compound from receipt to disposal.
Engineering Controls
-
Primary Engineering Control (PEC): All manipulations of this compound that could generate aerosols or dust (e.g., weighing powder, preparing solutions) must be performed in a certified Class II, Type B2 Biological Safety Cabinet (BSC) or a Containment Ventilated Enclosure (CVE). The workspace should be decontaminated before and after each use.
-
Designated Area: All work with this compound must be conducted in a designated area, clearly marked with warning signs indicating "Cytotoxic Agent in Use."
Step-by-Step Handling Procedure
-
Preparation:
-
Assemble all necessary materials (vials, solvents, pipettes, waste containers) before starting work.
-
Don all required PPE as specified in the table above. Ensure gloves are chemotherapy-rated (e.g., ASTM D6978).
-
Place a disposable, plastic-backed absorbent pad on the work surface inside the BSC.
-
-
Weighing (if starting from powder):
-
Perform weighing within a CVE or a balance enclosure inside a chemical fume hood.
-
Use dedicated, clearly labeled utensils (spatulas, weigh boats). Decontaminate them immediately after use or dispose of them as hazardous waste.
-
Handle the container with care to avoid generating airborne powder.
-
-
Reconstitution/Dilution:
-
Carefully uncap the vial. Use techniques to avoid pressure differences that could cause spraying.
-
Slowly add the required solvent to the vial, directing the stream down the interior wall of the vial to avoid frothing or aerosolization.
-
Gently swirl the vial to dissolve the contents. Avoid shaking or vigorous vortexing.
-
-
Post-Handling:
-
Wipe down the exterior of all containers (e.g., vials, flasks) with a deactivating agent (if available and validated) or 70% isopropyl alcohol before removing them from the BSC.
-
Remove the outer pair of gloves and dispose of them in the designated chemotherapy waste container before leaving the BSC.
-
Remove remaining PPE in the designated anteroom or area, placing it directly into the appropriate hazardous waste container.
-
Wash hands thoroughly with soap and water immediately after removing all PPE.
-
Spill Management
-
Alert: Immediately alert personnel in the area.
-
Isolate: Secure the area to prevent spreading.
-
PPE: Don the appropriate spill cleanup PPE.
-
Contain: Use a chemotherapy spill kit. Cover liquid spills with absorbent pads; gently cover powder spills with damp absorbent pads to avoid creating dust.
-
Clean: Working from the outside in, collect all contaminated materials and debris. Clean the area with a suitable detergent, followed by a deactivating agent or 70% isopropyl alcohol.
-
Dispose: All cleanup materials must be disposed of as hazardous chemotherapeutic waste.
Disposal Plan
All waste generated from handling this compound is considered hazardous chemotherapeutic waste and must be segregated from other waste streams.
-
Sharps: Needles and syringes must be placed directly into a yellow, puncture-proof, clearly labeled "Chemotherapeutic Waste" sharps container.
-
Solid Waste: All contaminated PPE (gowns, gloves, masks), absorbent pads, empty vials, and plasticware must be disposed of in a designated, leak-proof hazardous waste container, typically a black bin or a yellow bag within a rigid container, clearly labeled "Trace Chemotherapeutic Waste."
-
Liquid Waste: Unused or excess solutions must be collected in a sealed, leak-proof container labeled as "Hazardous Waste: this compound." Do not pour any amount of this compound down the drain.
-
Collection: All waste must be collected and disposed of by the institution's Environmental Health and Safety (EHS) department according to federal and local regulations.
Caption: Safe Handling and Disposal Workflow for this compound.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C33H35NO13 | CID 5362259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. uspmsds.com [uspmsds.com]
- 4. broadpharm.com [broadpharm.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. eurotradesl.com [eurotradesl.com]
- 8. Chartreusin, elsamicin A and related anti-cancer antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
